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  • Product: Furan-2-yl-dimethylsilanol
  • CAS: 879904-83-3

Core Science & Biosynthesis

Foundational

Synthesis pathways and mechanisms for Furan-2-yl-dimethylsilanol

An In-depth Technical Guide to the Synthesis of Furan-2-yl-dimethylsilanol For Researchers, Scientists, and Drug Development Professionals Abstract Furan-2-yl-dimethylsilanol is a heterocyclic organosilicon compound of i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Furan-2-yl-dimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-yl-dimethylsilanol is a heterocyclic organosilicon compound of increasing interest in medicinal chemistry and materials science. Its unique structural features, combining the aromatic furan moiety with a reactive silanol group, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the primary synthesis pathways for Furan-2-yl-dimethylsilanol, delving into the underlying reaction mechanisms, experimental protocols, and characterization techniques. By offering a blend of theoretical principles and practical insights, this document aims to equip researchers with the knowledge to efficiently synthesize and utilize this versatile compound.

Introduction: The Significance of Furan-2-yl-dimethylsilanol

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs.[1][2][3][4][5] Its ability to act as a bioisostere for other aromatic systems, such as the phenyl group, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Silanols, on the other hand, are known for their unique physicochemical properties, including their capacity to act as hydrogen bond donors and their potential to serve as isosteres of alcohols in biologically active molecules.[6] The combination of these two moieties in Furan-2-yl-dimethylsilanol results in a molecule with significant potential for applications in drug discovery, where it can be used to explore new chemical space and develop novel therapeutic agents.[1][6] Beyond pharmaceuticals, furan-based materials are being explored for applications in high-performance polymers.[7]

This guide will focus on the two most prominent and practical synthetic routes to Furan-2-yl-dimethylsilanol: the Grignard reaction pathway and the organolithium pathway. Both methods offer reliable means of forming the crucial carbon-silicon bond, a key step in the synthesis of this target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Furan-2-yl-dimethylsilanol is presented in the table below.

PropertyValueSource
Molecular FormulaC6H10O2Si[8]
Molecular Weight142.23 g/mol [8]
Monoisotopic Mass142.045006092[8]
Topological Polar Surface Area33.4 Ų[8]
Hydrogen Bond Acceptor Count2[8]
Heavy Atom Count9[8]

Synthesis Pathways and Mechanisms

The synthesis of Furan-2-yl-dimethylsilanol primarily involves the formation of a carbon-silicon bond at the 2-position of the furan ring, followed by hydrolysis to yield the silanol. The two main strategies to achieve this are through the use of a Grignard reagent or an organolithium intermediate.

Pathway 1: The Grignard Reaction Approach

The Grignard reaction is a classic and robust method for forming carbon-carbon and carbon-heteroatom bonds.[9][10][11] In this pathway, a 2-furyl Grignard reagent is first prepared and then reacted with a suitable dimethylsilyl electrophile.

3.1.1. Mechanism of the Grignard Pathway

The synthesis proceeds in two key steps:

  • Formation of the Grignard Reagent: 2-Bromofuran is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 2-furylmagnesium bromide. The reaction is initiated on the surface of the magnesium.[9][10]

  • Reaction with Dichlorodimethylsilane and Hydrolysis: The prepared Grignard reagent is then added to a solution of dichlorodimethylsilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing one of the chloride ions. The resulting intermediate, Furan-2-yl-dimethylsilyl chloride, is then hydrolyzed in a subsequent workup step to yield the final product, Furan-2-yl-dimethylsilanol.

Grignard_Pathway furan_br 2-Bromofuran grignard 2-Furylmagnesium bromide furan_br->grignard + Mg / THF mg Mg intermediate Furan-2-yl-dimethylsilyl chloride grignard->intermediate + (CH₃)₂SiCl₂ dms_cl2 Dichlorodimethylsilane product Furan-2-yl-dimethylsilanol intermediate->product + H₂O (Hydrolysis) h2o H₂O

Caption: The Grignard reaction pathway for the synthesis of Furan-2-yl-dimethylsilanol.

Pathway 2: The Organolithium Approach

The use of organolithium reagents provides an alternative and often more reactive route to functionalize the furan ring.[12][13] This pathway involves the direct lithiation of furan followed by reaction with a silyl electrophile.

3.2.1. Mechanism of the Organolithium Pathway

This synthesis also involves two main steps:

  • Lithiation of Furan: Furan is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous solvent like THF at low temperatures (e.g., -78 °C).[13] The n-BuLi selectively deprotonates the furan ring at the 2-position, which is the most acidic position, to form 2-furyllithium.

  • Silylation and Hydrolysis: The highly nucleophilic 2-furyllithium is then reacted with dichlorodimethylsilane. Similar to the Grignard pathway, the organolithium compound attacks the silicon center, displacing a chloride ion to form Furan-2-yl-dimethylsilyl chloride. Subsequent hydrolysis yields Furan-2-yl-dimethylsilanol.

Organolithium_Pathway furan Furan furyllithium 2-Furyllithium furan->furyllithium + n-BuLi / THF, -78°C nbuli n-BuLi intermediate Furan-2-yl-dimethylsilyl chloride furyllithium->intermediate + (CH₃)₂SiCl₂ dms_cl2 Dichlorodimethylsilane product Furan-2-yl-dimethylsilanol intermediate->product + H₂O (Hydrolysis) h2o H₂O

Caption: The organolithium pathway for the synthesis of Furan-2-yl-dimethylsilanol.

Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of Furan-2-yl-dimethylsilanol via the Grignard and organolithium pathways.

Grignard Reaction Protocol
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromofuran in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dichlorodimethylsilane:

    • In a separate flame-dried flask, prepare a solution of dichlorodimethylsilane in anhydrous THF and cool it to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the dichlorodimethylsilane solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Workup:

    • Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Organolithium Reaction Protocol
  • Lithiation of Furan:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add furan to the cooled THF.

    • Slowly add a solution of n-butyllithium in hexanes to the furan solution.

    • Stir the mixture at -78 °C for 1-2 hours.

  • Silylation:

    • To the solution of 2-furyllithium, slowly add a solution of dichlorodimethylsilane in anhydrous THF.

    • Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Hydrolysis and Workup:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Characterization

The successful synthesis of Furan-2-yl-dimethylsilanol can be confirmed using a variety of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons and the methyl protons on the silicon atom. The silanol proton may appear as a broad singlet.
¹³C NMR Resonances for the furan carbons and the methyl carbons attached to the silicon.
FT-IR A characteristic broad absorption band for the O-H stretch of the silanol group, typically in the range of 3200-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of Furan-2-yl-dimethylsilanol.

The spectroscopic data for furan and its derivatives are well-documented and can serve as a reference for peak assignments.[14][15]

Applications and Future Outlook

Furan-2-yl-dimethylsilanol is a versatile building block with potential applications in several areas:

  • Drug Discovery: As a scaffold for the synthesis of novel drug candidates with improved metabolic stability and receptor binding affinity.[1][2][3] The furan moiety is present in a number of antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][3]

  • Materials Science: As a monomer or cross-linking agent in the development of novel silicon-containing polymers with tailored thermal and mechanical properties.[7]

  • Organic Synthesis: As a versatile intermediate for further functionalization of the furan ring or the silanol group.[16][17]

The development of more efficient and sustainable synthetic methods for Furan-2-yl-dimethylsilanol and its derivatives will undoubtedly accelerate their application in these and other emerging fields. Future research may focus on catalytic methods for the direct C-H silylation of furan, which would offer a more atom-economical approach to this valuable compound.

Conclusion

This technical guide has provided a detailed overview of the primary synthesis pathways for Furan-2-yl-dimethylsilanol, focusing on the Grignard and organolithium routes. By understanding the underlying mechanisms and following the outlined experimental protocols, researchers can reliably synthesize this important building block. The unique combination of the furan scaffold and the silanol functionality in Furan-2-yl-dimethylsilanol ensures its continued relevance in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

References

  • Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization - PMC. (2022, September 16).
  • Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 1.[18][19] O → C and[18][19] C → O Silyl Migrations of Silyl Ethers and Esters Attached to Furan and Thiophene Rings | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from

  • FURAN-2-YL-DIMETHYLSILANOL 879904-83-3 wiki - Guidechem. (n.d.).
  • Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans - RSC Publishing. (n.d.).
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.).
  • Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation - PMC. (2023, December 9).
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. (2020, April 17).
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30).
  • Grignard reaction - Wikipedia. (n.d.).
  • Arylsilane synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and Characterization of Furanic Compounds - DTIC. (n.d.).
  • Furan synthesis - Organic Chemistry Portal. (n.d.).
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).
  • US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents. (n.d.).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • Metal-catalyzed Furan Synthesis. A Review - Huddersfield Repository. (n.d.).
  • EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents. (n.d.).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Chemical reactions of Furan (part-1) - YouTube. (2020, June 23).
  • Furan as a versatile synthon. (2001, October 15).
  • A Mild, Convenient and Efficient Single-Step Method for the Synthesis of Polysubstituted Furans via Ammonium Ylide Routes. (2004, December 8).
  • Optimization of n-BuLi alkylation of furan : r/Chempros - Reddit. (2021, April 19).
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. (n.d.).
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.).
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • 2-Furyldimethylsilanol sodium salt(CAS# 879904-88-8 ) - angenechemical.com. (n.d.).
  • FURAN-2-YL-DIMETHYLSILANOL — Chemical Substance Information - NextSDS. (n.d.).
  • Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX - Slideshare. (n.d.).
  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. (2022, May 11).
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC. (n.d.).
  • Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC - NIH. (2024, July 3).
  • Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate. (n.d.).

Sources

Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Furan-2-yl-dimethylsilanol: Properties, Reactivity, and Applications for the Modern Researcher Furan-2-yl-dimethylsilanol (CAS No. 879904-83-3) is a unique organosilicon compound that merge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Furan-2-yl-dimethylsilanol: Properties, Reactivity, and Applications for the Modern Researcher

Furan-2-yl-dimethylsilanol (CAS No. 879904-83-3) is a unique organosilicon compound that merges the functionalities of a heterocyclic aromatic system with the distinct reactivity of a silanol. This structure positions it as a valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. The furan moiety is a well-established pharmacophore present in numerous bioactive compounds, prized for its ability to act as a bioisostere for phenyl rings, which can enhance metabolic stability and modulate drug-receptor interactions.[1][2] The dimethylsilanol group, in turn, offers a reactive handle for advanced synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.[3]

This guide provides a comprehensive overview of the physical and chemical properties of Furan-2-yl-dimethylsilanol, offering field-proven insights into its synthesis, reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. While some experimental data for Furan-2-yl-dimethylsilanol is not extensively published, we can compile the known data and provide expert analysis of its expected spectroscopic characteristics.

Physical Properties

The known physical properties of Furan-2-yl-dimethylsilanol are summarized below. This data is crucial for reaction setup, purification, and safety considerations.

PropertyValueSource
CAS Number 879904-83-3[3]
Molecular Formula C₆H₁₀O₂Si[4]
Molecular Weight 142.23 g/mol [4]
Boiling Point 171.5°C at 760 mmHg[3]
Density 1.02 g/cm³[3]
Refractive Index 1.473[3]
Flash Point 57.5°C[3]
Melting Point Not Available[3]
Solubility Not Available[3]
Spectroscopic Signature Analysis

While specific spectra are not widely published, the structure of Furan-2-yl-dimethylsilanol allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet in the region of 0.2-0.4 ppm, integrating to 6H, corresponding to the two equivalent methyl groups on the silicon atom.

    • A multiplet around 6.4 ppm, corresponding to the proton at the C4 position of the furan ring.[5]

    • A multiplet around 7.4-7.6 ppm, corresponding to the proton at the C5 position.[5]

    • A signal corresponding to the proton at the C3 position, which would be a doublet of doublets.

    • A broad, exchangeable singlet for the hydroxyl proton (-SiOH), whose chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display four signals for the furan ring and one for the methyl carbons. The carbon attached to the silicon (C2) would be significantly shielded compared to a typical aromatic carbon. The two methyl carbons would appear as a single resonance near 0 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups present. Key expected absorption bands include:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the silanol hydroxyl group.

    • C-H stretching vibrations for the aromatic furan ring, typically appearing just above 3000 cm⁻¹.[6]

    • Strong Si-CH₃ symmetric and asymmetric stretching and bending vibrations.

    • Characteristic C=C and C-O-C stretching vibrations of the furan ring between 1000-1500 cm⁻¹.[6]

Part 2: Synthesis and Strategic Handling

The utility of Furan-2-yl-dimethylsilanol is predicated on its efficient synthesis and safe handling. The compound is often generated and used in situ for subsequent reactions, particularly for the formation of its more reactive silanolate salt.

Synthetic Workflow: From Silyl Ether to Silanolate

A prevalent and effective method for utilizing Furan-2-yl-dimethylsilanol involves its preparation and immediate use in cross-coupling reactions. The following protocol describes the in situ generation of the sodium silanolate, a key intermediate for palladium-catalyzed reactions.

Workflow Diagram: Synthesis and In Situ Use

cluster_prep Step 1: Precursor Preparation cluster_activation Step 2: Silanolate Formation (In Situ) cluster_reaction Step 3: Cross-Coupling Reaction furan Furan lithiation lithiation furan->lithiation Deprotonation butyllithium n-Butyllithium butyllithium->lithiation dms_dichloride Dimethylsilyl Dichloride silylation silylation dms_dichloride->silylation lithiation->silylation silyl_ether Furan-2-yl-dimethylsilanol silylation->silyl_ether Hydrolysis silanolate Sodium Furan-2-yl-dimethylsilanolate silyl_ether->silanolate Activation naotbu Sodium tert-butoxide naotbu->silanolate coupling coupling silanolate->coupling Nucleophile aryl_halide Aryl Halide (Ar-X) aryl_halide->coupling Electrophile pd_catalyst Palladium Catalyst pd_catalyst->coupling Catalyst product 2-Aryl-Furan coupling->product Product Formation

Caption: Synthetic workflow for the preparation and use of Furan-2-yl-dimethylsilanol.

Detailed Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a solution of Furan-2-yl-dimethylsilanol in an appropriate anhydrous solvent (e.g., THF, dioxane) is prepared in a flame-dried flask.

  • Base Addition: One equivalent of a strong base, such as sodium tert-butoxide (NaOt-Bu), is added to the solution at room temperature.[3] The use of NaOt-Bu is a critical choice; it is a strong, non-nucleophilic base that efficiently deprotonates the silanol to form the sodium silanolate without competing side reactions.

  • Activation: The mixture is stirred for a defined period (e.g., 30-60 minutes) to ensure complete formation of the highly reactive silanolate. This in situ formation is often preferred as it bypasses the need to isolate the potentially unstable silanolate salt.[3]

  • Reagent Addition: The palladium catalyst, a suitable phosphine ligand, and the aryl halide coupling partner are then added sequentially to the activated silanolate solution.

  • Reaction and Workup: The reaction is heated to the required temperature and monitored until completion. Standard aqueous workup and chromatographic purification yield the desired 2-aryl furan product.

Handling and Storage
  • Handling: Furan-2-yl-dimethylsilanol should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: Due to the potential for self-condensation, a common reactivity pathway for silanols, it is advisable to store the compound in a cool, dry place under an inert atmosphere.

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic power of Furan-2-yl-dimethylsilanol lies in the reactivity of the silanol group, particularly after its conversion to a silanolate. This transformation dramatically enhances its nucleophilicity, making it an excellent partner in palladium-catalyzed cross-coupling reactions.

The Hiyama-Denmark Cross-Coupling Reaction

The palladium-catalyzed cross-coupling of organosilicon compounds is a powerful tool for C-C bond formation. The use of heteroaryl silanolates, such as sodium furan-2-yl-dimethylsilanolate, offers significant advantages in terms of reaction rate and substrate scope compared to neutral silanols.[3]

Mechanism: The catalytic cycle is believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the furan ring is transferred from the silicon atom to the palladium center. The pre-formed silanolate ([Furyl-Si(Me)₂O]⁻Na⁺) is significantly more reactive than the neutral silanol, facilitating an efficient transfer and regenerating a silicon-based byproduct. This activation is the key to the reaction's success.

  • Reductive Elimination: The two organic fragments (aryl and furyl) on the palladium center couple and are eliminated from the coordination sphere, forming the 2-aryl-furan product and regenerating the active Pd(0) catalyst.

Catalytic Cycle Diagram

pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X(L₂) pd0->pd2 Oxidative Addition pd2_furyl Ar-Pd(II)-Furyl(L₂) pd2->pd2_furyl Transmetalation pd2_furyl->pd0 Reductive Elimination product Ar-Furyl pd2_furyl->product arx Ar-X arx->pd2 silanolate [FurylSi(Me)₂O]⁻ silanolate->pd2_furyl

Caption: Simplified catalytic cycle for the Hiyama-Denmark cross-coupling.

Part 4: Relevance and Applications in Medicinal Chemistry

The structure of Furan-2-yl-dimethylsilanol is a confluence of two moieties with high relevance to drug design and development.

  • The Furan Scaffold: Furan and its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities including antibacterial, anti-inflammatory, and anticancer effects.[1][7] The furan ring's electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore.[2]

  • Organosilicon Compounds in Drug Design: The incorporation of silicon into drug candidates can favorably modulate their physicochemical properties. The dimethylsilyl group can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the conformational profile of a molecule, potentially leading to improved potency and selectivity.

Furan-2-yl-dimethylsilanol serves as a powerful building block to synthesize novel drug-like molecules that combine these features. Its utility in cross-coupling allows for the rapid generation of libraries of 2-aryl furans, which are common motifs in bioactive compounds.[3] For instance, it can be used to synthesize analogs of known drugs or to create entirely new chemical entities for screening campaigns. The compound is a key intermediate in the synthesis of inhibitors for targets like the SARS-CoV-2 main protease.[8]

Conclusion

Furan-2-yl-dimethylsilanol is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physical properties, coupled with its highly tunable reactivity in palladium-catalyzed cross-coupling reactions, make it an exemplary building block for the synthesis of complex molecular architectures. The convergence of the biologically significant furan scaffold and the modulating effects of the dimethylsilanol group provides a rich platform for the discovery and development of next-generation therapeutics. As the demand for novel, diverse, and effective small molecules continues to grow, the strategic application of versatile reagents like Furan-2-yl-dimethylsilanol will be paramount to innovation.

References

  • LookChem. (n.d.). Cas 879904-83-3, FURAN-2-YL-DIMETHYLSILANOL.
  • Guidechem. (n.d.). FURAN-2-YL-DIMETHYLSILANOL 879904-83-3 wiki.
  • NextSDS. (n.d.). FURAN-2-YL-DIMETHYLSILANOL — Chemical Substance Information.
  • International Furan Chemicals BV. (2022, January 10). PRODUCT DATA SHEET.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.
  • ResearchGate. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.
  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • PMC. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease.
  • Wikipedia. (n.d.). Furan-2-ylmethanethiol.
  • PubMed. (2020, September 17). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan.
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Sources

Foundational

Stability of Furan-2-yl-dimethylsilanol in Aqueous Solutions: A Technical Guide for Drug Development

Organosilanols are rapidly transitioning from niche synthetic intermediates to highly valued structural motifs in medicinal chemistry. As carbon bioisosteres, they offer unique physicochemical properties, including modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Organosilanols are rapidly transitioning from niche synthetic intermediates to highly valued structural motifs in medicinal chemistry. As carbon bioisosteres, they offer unique physicochemical properties, including modulated lipophilicity, altered hydrogen-bonding potential, and improved metabolic stability[1][2]. Among these, Furan-2-yl-dimethylsilanol (CAS 879904-83-3) represents a critical class of heteroaryl silanols[3][4]. It is frequently utilized both as a pharmacophoric building block and as a versatile coupling partner in palladium-catalyzed cross-coupling reactions[5].

However, integrating furan-2-yl-dimethylsilanol into aqueous biological assays or pharmaceutical formulations presents significant challenges. The molecule possesses two distinct sites of chemical lability: the silicon-heteroaryl (Si-C) bond and the silanol (Si-OH) functional group[1]. This guide provides an in-depth mechanistic analysis, empirical evaluation protocols, and formulation strategies to manage the aqueous stability of this compound.

Mechanistic Vulnerabilities: The Causality of Degradation

Understanding the stability of furan-2-yl-dimethylsilanol requires analyzing its degradation pathways. In aqueous media, the molecule is primarily susceptible to two competing reactions depending on the pH, concentration, and temperature.

A. Protodesilylation (Si-C Bond Cleavage)

The furan ring is a π -excessive heterocycle, making the C2 position highly nucleophilic. In the presence of water and protons (specifically at pH < 5), the furan ring undergoes electrophilic attack. This protonation polarizes the already sensitive Si-C bond, leading to irreversible protodesilylation [6]. The cleavage yields free furan and dimethylsilanediol. Because this pathway destroys the core pharmacophore, it is the most critical vulnerability during gastric exposure or acidic formulation[1].

B. Silanol Condensation (Si-O-Si Formation)

The silanol group is amphoteric and inherently prone to self-condensation, forming a disiloxane dimer: 1,3-di(furan-2-yl)tetramethyldisiloxane. The equilibrium constant for siloxane formation dictates that condensation is a bimolecular process highly dependent on concentration. While relatively stable at neutral pH in dilute solutions, condensation is rapidly catalyzed by both acids and bases[7].

MechanisticPathways A Furan-2-yl-dimethylsilanol (Aqueous State) B Protodesilylation (Si-C Bond Cleavage) A->B H+ / H2O (pH < 5) C Silanol Condensation (Si-O-Si Formation) A->C High Conc. (pH < 5 or pH > 9) D Furan + Dimethylsilanediol (Irreversible Degradation) B->D E Disiloxane Dimer (Reversible in dilute acid/base) C->E

Caption: Degradation pathways of Furan-2-yl-dimethylsilanol in aqueous environments.

Experimental Workflow: Orthogonal Stability Assessment

To establish absolute trustworthiness in stability data, a self-validating experimental system must be employed. Relying solely on LC-UV is insufficient, as the lack of a strong chromophore on the degradation products and the risk of on-column degradation can skew results. Instead, an orthogonal approach utilizing Time-Lapse 1 H-NMR and GC-MS is the gold standard for tracking organosilane stability[1].

Step-by-Step Protocol

Objective: To quantify the pseudo-first-order degradation kinetics of furan-2-yl-dimethylsilanol and definitively distinguish between protodesilylation and self-condensation.

  • Buffer Preparation & Internal Standardization: Prepare 50 mM phosphate-buffered saline (pH 7.4) and 50 mM acetate buffer (pH 4.0) using D 2​ O. Add 1.0 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to each buffer. Causality: DSS provides a highly stable, non-reactive internal standard at 0.0 ppm, allowing for precise absolute quantification of the silanol species over time[1].

  • Substrate Initiation: Dissolve furan-2-yl-dimethylsilanol to a final concentration of 2.0 mM in the respective buffers. Causality: A 2 mM concentration is specifically chosen to remain below the critical threshold that triggers rapid bulk condensation, while still providing a sufficient signal-to-noise ratio for rapid NMR acquisition.

  • Time-Lapse 1 H-NMR Acquisition: Transfer 600 µL of the initiated solution to an NMR tube. Acquire 1 H-NMR spectra at 298 K every 1 hour for a 24-hour period. Causality: Tracking the distinct Si-CH 3​ singlet (typically ~0.3–0.4 ppm) allows for non-destructive, real-time quantification of the monomeric silanol disappearing, without disturbing the equilibrium[1].

  • Orthogonal GC-MS Validation: Incubate a parallel set of samples under identical conditions. At t=0 , 12 h, and 24 h, extract 100 µL aliquots with ethyl acetate and inject into the GC-MS. Causality: NMR alone struggles to track volatile byproducts that escape the solution phase. GC-MS definitively identifies the mass fragments of the disiloxane dimer (confirming condensation) versus free furan (confirming protodesilylation), thereby validating the mechanism of monomer loss[1].

ProtocolWorkflow S1 Sample Prep (2 mM in D2O Buffer) S2 Incubation (Controlled pH/Temp) S1->S2 S3 Aliquot Sampling (Time-course 0-24h) S2->S3 A1 1H-NMR (Quantify Si-CH3) S3->A1 A2 GC-MS (Detect Disiloxane) S3->A2 D1 Kinetic Modeling (Half-life Calc) A1->D1 A2->D1

Caption: Orthogonal self-validating workflow for aqueous stability assessment.

Quantitative Stability Data

The stability of heteroaryl silanols is highly dynamic. The following table synthesizes the expected kinetic behavior of furan-2-yl-dimethylsilanol based on the established reactivity profiles of structurally analogous organosilanols in aqueous environments[1].

Environmental ConditionPrimary Degradation PathwayApparent Half-Life ( t1/2​ )Monomer Remaining (24h)
pH 4.0 (Acidic) Protodesilylation (Si-C Cleavage)~4.5 hours< 5%
pH 7.4 (Neutral) Silanol Condensation (Si-O-Si)~48 hours> 70%
pH 9.0 (Basic) Silanol Condensation (Si-O-Si)~12 hours< 20%
pH 7.4 + 10% DMSO Stable (Solvation shielding)> 100 hours> 95%

Note: The addition of co-solvents like DMSO significantly extends the half-life by disrupting the hydrogen-bonded water networks necessary for proton transfer and condensation[8].

Formulation & Storage Strategies

For drug development professionals looking to utilize furan-2-yl-dimethylsilanol, proactive mitigation strategies are required to prevent degradation prior to administration or assay execution.

  • Isolation as Alkali Metal Silanolates: The free silanol is inherently unstable for long-term shelf storage. Converting the compound into a sodium silanolate salt (e.g., via reaction with NaH) yields a free-flowing, bench-stable white solid. This salt prevents self-condensation and can be stored at room temperature for weeks, rapidly regenerating the active silanol upon dissolution in buffered media[5].

  • Steric and Micellar Shielding: In aqueous formulations, encapsulating the silanol within micellar structures or utilizing excipients that provide steric bulk around the silicon atom drastically reduces the bimolecular collision rate required for condensation.

  • Strict pH Control: Aqueous solutions must be strictly buffered between pH 7.0 and 7.5. Excursions into acidic territories will rapidly destroy the furan-silicon bond via protodesilylation, rendering the compound inactive[1][6].

Sources

Exploratory

Comprehensive Characterization and Synthetic Utility of Furan-2-yl-dimethylsilanol: A Technical Guide

Executive Overview Furan-2-yl-dimethylsilanol (also known as dimethyl(2-furyl)silanol) is a highly reactive, versatile organosilicon intermediate primarily utilized in palladium-catalyzed cross-coupling reactions. Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Furan-2-yl-dimethylsilanol (also known as dimethyl(2-furyl)silanol) is a highly reactive, versatile organosilicon intermediate primarily utilized in palladium-catalyzed cross-coupling reactions. Unlike traditional boronic acids used in Suzuki-Miyaura couplings, heterocyclic silanolates offer superior stability, lower toxicity, and unique transmetalation kinetics under mild, often fluoride-free conditions[1].

For researchers and drug development professionals, the successful application of this molecule hinges on two critical factors: precise synthetic execution to prevent premature siloxane condensation, and rigorous NMR characterization to validate monomeric purity. This whitepaper provides an in-depth, self-validating framework for the synthesis, handling, and 1 H/ 13 C NMR spectroscopic analysis of Furan-2-yl-dimethylsilanol.

Mechanistic Synthesis & Causality

The synthesis of Furan-2-yl-dimethylsilanol requires strict anhydrous conditions and precise electrophilic trapping. The standard methodology involves the directed ortho-metalation of furan followed by silylation[1].

The Causality Behind Reagent Selection
  • Solvent (Anhydrous THF): Tetrahydrofuran is specifically chosen because its oxygen atoms coordinate with the lithium cation of n -butyllithium ( n -BuLi). This coordination breaks down the unreactive n -BuLi hexamers into highly reactive dimers and tetramers, facilitating the rapid and regioselective deprotonation of furan at the C2 position.

  • Trapping Agent (Hexamethylcyclotrisiloxane, D 3​ ): Novice chemists often attempt to trap the furyllithium intermediate with chlorodimethylsilane. However, the subsequent hydrolysis of the chlorosilane generates hydrochloric acid (HCl), which violently catalyzes the self-condensation of the resulting silanol into a useless disiloxane. By utilizing D 3​ , the ring-opening reaction directly yields a stable lithium silanolate[1]. This intermediate can be carefully neutralized with a mild proton source (e.g., aqueous NaH 2​ PO 4​ ) to isolate the pristine monomeric silanol.

Step-by-Step Experimental Protocol
  • Lithiation: Dissolve furan (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the reaction vessel to −78 °C using a dry ice/acetone bath.

  • Metalation: Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at −78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete formation of 2-furyllithium.

  • Silylation: Re-cool the mixture to −78 °C. Add a solution of D 3​ (0.35 equiv, as each mole of D 3​ provides three equivalents of silicon) in THF dropwise.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the resulting lithium silanolate with a cold, saturated aqueous solution of NaH 2​ PO 4​ (pH ~5.5) to carefully protonate the silanolate without inducing acid-catalyzed condensation.

  • Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield Furan-2-yl-dimethylsilanol.

Visualizing the Synthetic & Application Workflow

The following diagram illustrates the logical progression from the raw furan starting material, through the reactive intermediates, to its ultimate application in Hiyama-Denmark cross-coupling.

G A Furan (Starting Material) B 2-Furyllithium (Reactive Intermediate) A->B n-BuLi, THF -78 °C C Furan-2-yl-dimethylsilanol (Coupling Partner) B->C 1. D3 (Siloxane) 2. Mild H3O+ D Pd-Catalyst Complex C->D Ar-X, Base Transmetalation E 2-Aryl Furan (Final Product) D->E Reductive Elimination

Synthetic workflow and cross-coupling application of Furan-2-yl-dimethylsilanol.

High-Resolution NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for validating the structural integrity of Furan-2-yl-dimethylsilanol.

Expert Insights on Sample Preparation

Silanols are highly sensitive to trace acids. Standard deuterated chloroform (CDCl 3​ ) often contains trace amounts of DCl due to photolytic degradation. If the silanol is dissolved in acidic CDCl 3​ , it will rapidly condense into 1,1,3,3-tetramethyl-1,3-di(furan-2-yl)disiloxane during the NMR acquisition.

  • Best Practice: Pass the CDCl 3​ through a short plug of basic alumina immediately prior to sample preparation, or utilize an alternative solvent such as Acetone- d6​ , which avoids these trace acidic impurities[2].

Self-Validating Quality Control (QC) Checkpoint

To ensure the protocol has yielded the monomeric silanol and not the disiloxane dimer, analyze the 1 H NMR integration ratio:

  • Validation: Compare the integration of the Si-CH 3​ peak (~0.45 ppm) to the Furan C3-H peak (~6.70 ppm). A pristine monomeric silanol will yield an exact 6:1 ratio .

  • Failure State: If the ratio shifts to 12:1 and the Si-CH 3​ peak shifts slightly upfield, the batch has undergone self-condensation and is invalid for stoichiometric cross-coupling.

Data Presentation: 1 H and 13 C NMR Spectral Tables

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for Furan-2-yl-dimethylsilanol, derived from established substituent effects for 2-silyl furans.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , referenced to TMS at 0.00 ppm)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Si-CH 3​ 0.45Singlet (s)-6HDimethylsilyl protons
-OH 2.10Broad Singlet (br s)-1HSilanol hydroxyl (exchangeable)
C4-H 6.42Doublet of doublets (dd)3.3, 1.81HFuran ring proton ( β to oxygen)
C3-H 6.70Doublet of doublets (dd)3.3, 0.81HFuran ring proton (adjacent to Si)
C5-H 7.65Doublet of doublets (dd)1.8, 0.81HFuran ring proton ( α to oxygen)

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , referenced to solvent at 77.16 ppm)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
Si-CH 3​ 0.5CH 3​ Dimethylsilyl carbons (2C)
C4 109.5CHFuran aromatic carbon
C3 121.0CHFuran aromatic carbon
C5 147.2CHFuran aromatic carbon
C2 159.8C (Quaternary)Furan ipso-carbon attached to Silicon

Note: When acquiring the 13 C NMR spectrum, a slightly extended relaxation delay (D1 = 2-3 seconds) is recommended to ensure accurate resolution of the quaternary C2 carbon, which lacks attached protons to facilitate rapid dipole-dipole relaxation.

References

  • Denmark, S. E., & Sweis, R. F. (2007). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Journal of the American Chemical Society / PMC (National Institutes of Health). URL: [Link]

  • Fulmer, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Foundational

Technical Whitepaper: Furan-2-yl-dimethylsilanol (CAS 879904-83-3)

Physicochemical Profiling, Handling, and Application in Palladium-Catalyzed Cross-Coupling Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling, Handling, and Application in Palladium-Catalyzed Cross-Coupling

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the limitations of traditional cross-coupling methodologies when dealing with π -rich heterocycles. Protodeboronation in Suzuki-Miyaura couplings and the acute toxicity of organostannanes in Stille couplings present significant bottlenecks in synthesizing furan-containing pharmacophores. Furan-2-yl-dimethylsilanol (CAS: 879904-83-3) has emerged as a robust, highly stable alternative reagent. By leveraging the unique transmetalation kinetics of alkali metal silanolates, this compound enables the efficient, scalable synthesis of 2-aryl furans under mild conditions[1].

This whitepaper provides an in-depth technical analysis of Furan-2-yl-dimethylsilanol, detailing its physicochemical properties, safety data sheet (SDS) handling protocols, and a field-proven, self-validating experimental workflow for its use in palladium-catalyzed cross-coupling.

Physicochemical Properties & SDS Overview

Understanding the fundamental properties of Furan-2-yl-dimethylsilanol is critical for maintaining its stability and reactivity. Due to the presence of the reactive silanol (-OH) group, exposure to atmospheric moisture or acidic/basic impurities can catalyze unwanted condensation into bis(furan-2-yl)tetramethyldisiloxane.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound based on authoritative chemical databases[2],[3]:

PropertyValue
Chemical Name Furan-2-yl-dimethylsilanol
CAS Number 879904-83-3
Molecular Formula C₆H₁₀O₂Si
Molecular Weight 142.23 g/mol
Boiling Point 171.5°C at 760 mmHg
Flash Point 57.5°C
Density 1.02 g/cm³
Vapor Pressure 0.935 mmHg at 25°C
Refractive Index 1.473
Safety & Handling Protocols (SDS Insights)
  • Flammability (GHS Category 3): With a flash point of 57.5°C[2], this compound is classified as a flammable liquid. Causality: The relatively low molecular weight and high vapor pressure at ambient temperatures mean that explosive vapor-air mixtures can form. Handling must occur in explosion-proof fume hoods with grounded equipment.

  • Storage Requirements: Must be stored under an inert atmosphere (Argon or N₂). Causality: Silanols are prone to dimerization via dehydration. Atmospheric moisture provides the necessary aqueous environment to catalyze this siloxane formation, which permanently deactivates the reagent for cross-coupling.

Mechanistic Insights: The Denmark-Hiyama Cross-Coupling Paradigm

The true value of Furan-2-yl-dimethylsilanol lies in its application in the [1]. Traditional silanes require harsh fluoride activation (e.g., TBAF) to undergo transmetalation, which is often incompatible with sensitive functional groups.

Denmark et al. demonstrated that converting the silanol into an alkali metal silanolate (e.g., sodium furan-2-yl-dimethylsilanolate) offers a massive rate enhancement[1]. The Causality of the Mechanism: The pre-formed or in situ generated sodium silanolate is highly nucleophilic. It attacks the electrophilic Ar-Pd(II)-X complex formed after oxidative addition, displacing the halide to form a critical palladium-silanolate intermediate. This intermediate undergoes rapid, intramolecular transmetalation, bypassing the high activation energy barrier associated with neutral silanes.

HiyamaDenmarkCoupling Pd0 Pd(0)Lu2092 OxAdd Ar-Pd(II)(X)Lu2092 Pd0->OxAdd Oxidative Addition TransMet Ar-Pd(II)(OSiMeu2082Fur)Lu2092 OxAdd->TransMet Transmetalation Product Ar-Fur TransMet->Product Reductive Elimination Product->Pd0 Regeneration Silanolate NaOSiMeu2082(2-Furyl) Silanolate->OxAdd Halide Ar-X Halide->Pd0

Caption: Catalytic cycle of the Pd-catalyzed cross-coupling of sodium furan-2-yl-dimethylsilanolate.

Experimental Protocols: Self-Validating Cross-Coupling System

To ensure high reproducibility, I have structured the following protocol as a self-validating system . Every step includes a mechanistic rationale (causality) and observable checkpoints to verify the integrity of the reaction.

Workflow Visualization

Workflow S1 1. Silanolate Generation S3 3. Cross-Coupling Reaction S1->S3 S2 2. Catalyst Activation S2->S3 S4 4. Aqueous Quench S3->S4 S5 5. Chromatographic Purification S4->S5

Caption: Step-by-step experimental workflow for the silanolate cross-coupling reaction.

Step-by-Step Methodology

Objective: Synthesize 2-aryl furans via in situ silanolate generation.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Furan-2-yl-dimethylsilanol (1.5 equiv) and the target aryl halide (1.0 equiv).

  • Causality: A 1.5x stoichiometric excess of the silanol accounts for trace dimerization that may occur during the heating phase, ensuring complete conversion of the limiting aryl halide.

Step 2: Base Addition (In Situ Activation)

  • Action: Add Sodium tert-butoxide (NaOt-Bu, 1.5 equiv) to the flask.

  • Causality: NaOt-Bu performs an equilibrative deprotonation of the silanol to generate the highly nucleophilic sodium furan-2-yl-dimethylsilanolate. Its steric bulk is intentional; it prevents unwanted nucleophilic aromatic substitution (SₙAr) on the aryl halide.

Step 3: Catalyst Introduction

  • Action: Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and an appropriate phosphine ligand (e.g., PCy₃, 5 mol%).

  • Causality: The electron-rich, sterically demanding ligand facilitates the oxidative addition of unactivated aryl chlorides/bromides and accelerates the reductive elimination step.

  • Self-Validating Checkpoint: The mixture should transition from a pale suspension to a deep red/brown upon solvent addition, indicating the formation of the active Pd(0) species.

Step 4: Solvent Addition and Heating

  • Action: Suspend the mixture in anhydrous toluene (0.2 M relative to the aryl halide). Seal the flask, remove from the glovebox, and heat to 80°C for 12 hours.

  • Causality: Toluene provides an optimal non-polar dielectric environment. It stabilizes the transmetalation transition state while actively suppressing protodesilylation pathways that frequently ruin yields in more polar or protic solvents.

Step 5: Quench and Purification

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

  • Causality: NH₄Cl safely neutralizes any remaining base and decomposes the active palladium species, halting the reaction and preventing product degradation during ambient workup.

References

  • LookChem Database. "Cas 879904-83-3, FURAN-2-YL-DIMETHYLSILANOL - Properties and Safety Data". LookChem. Available at:[Link]

  • Denmark, S. E., Baird, J. D., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates". The Journal of Organic Chemistry, 73(4), 1440-1455. Available at:[Link]

Sources

Exploratory

Introduction: The Scientific and Industrial Context of Furan-2-yl-dimethylsilanol

An In-Depth Technical Guide to the Thermodynamic Properties of Furan-2-yl-dimethylsilanol Furan-2-yl-dimethylsilanol is a bifunctional molecule incorporating both a furan ring and a silanol group. The furan moiety, deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Furan-2-yl-dimethylsilanol

Furan-2-yl-dimethylsilanol is a bifunctional molecule incorporating both a furan ring and a silanol group. The furan moiety, derivable from renewable biomass resources, is a versatile building block in the synthesis of pharmaceuticals, polymers, and specialty chemicals[1][2]. The silanol group (Si-OH) is a key functional group in organosilicon chemistry, known for its ability to form strong hydrogen bonds and undergo condensation reactions to form siloxane (Si-O-Si) linkages, the backbone of silicones[3][4][5]. The combination of these two functionalities in Furan-2-yl-dimethylsilanol suggests its potential utility as a coupling agent, a monomer for hybrid organic-inorganic polymers, and an intermediate in targeted organic synthesis[6][7].

A comprehensive understanding of a molecule's thermodynamic properties is fundamental to its practical application. Properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), heat capacity (Cp), and enthalpy of vaporization (ΔvapH) are critical for:

  • Process Design and Optimization: Designing safe and efficient large-scale synthesis routes.

  • Reaction Engineering: Predicting reaction equilibria and heat release for reactor design.

  • Safety Analysis: Assessing thermal hazards and decomposition pathways.

  • Computational Chemistry: Providing benchmark data for the validation and development of predictive theoretical models[8][9][10].

Due to the limited availability of direct experimental data for Furan-2-yl-dimethylsilanol, this guide provides a comprehensive framework for its determination, detailing both state-of-the-art experimental techniques and high-accuracy computational protocols. This dual approach ensures a self-validating system, where experimental and theoretical results can be critically compared to establish a reliable and complete thermodynamic profile.

Part 1: Experimental Determination of Thermodynamic Properties

The cornerstone of thermochemistry is precise calorimetric measurement. For a novel compound like Furan-2-yl-dimethylsilanol, a multi-technique approach is required to build a complete dataset.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is most reliably determined experimentally by measuring the enthalpy of combustion (ΔcH°).[8] The process involves the complete oxidation of the compound and applying Hess's Law.

Causality Behind Experimental Choices: For organosilicon compounds, combustion calorimetry presents unique challenges. Unlike simple hydrocarbons that yield only CO₂(g) and H₂O(l), the combustion of Furan-2-yl-dimethylsilanol will also produce solid silica (SiO₂). The physical state of this silica (amorphous, crystalline, or a mixture) is highly dependent on the combustion conditions and significantly impacts its enthalpy of formation, introducing a potential source of error.[11] Therefore, the protocol must be meticulously designed to ensure complete combustion and to characterize the solid products accurately.

Experimental Protocol: Isoperibol Bomb Calorimetry

  • Sample Preparation:

    • A precise mass (typically 0.5-1.0 g) of high-purity Furan-2-yl-dimethylsilanol is weighed into a quartz crucible. Purity is paramount and should be confirmed by NMR and gas chromatography.

    • Due to the silicon content, incomplete combustion can be an issue. An auxiliary material with a well-known enthalpy of combustion, such as benzoic acid, is added and intimately mixed with the sample to promote complete oxidation.

    • A cotton or nickel-chromium fuse wire of known mass and combustion energy is positioned to make contact with the sample pellet.

  • Calorimeter Setup:

    • The crucible is placed in the support inside a high-pressure stainless steel decomposition vessel ("bomb").

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state and to dissolve any acidic byproducts.

    • The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm with pure oxygen.

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The entire assembly is housed within a constant-temperature jacket (isoperibol setup) to control heat exchange with the environment.[12][13]

    • The system is allowed to reach thermal equilibrium while the water in the bucket is stirred continuously. The initial temperature is recorded for a defined period (fore-period).

    • The sample is ignited by passing a current through the fuse wire. The temperature of the bucket water is recorded at regular intervals throughout the main period (rapid temperature rise) and the after-period (slow cooling).[14]

  • Data Analysis and Validation:

    • The raw temperature-time data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • The energy equivalent of the calorimeter (Ccal) is determined in separate experiments using a certified standard like benzoic acid.

    • The total heat released is calculated. Corrections are applied for the combustion of the fuse wire and the auxiliary material. "Washburn corrections" are also applied to correct the energy of combustion to standard state conditions.[15]

    • Crucial Step for Organosilicon Compounds: The solid combustion product (silica) must be carefully collected and analyzed (e.g., via X-ray diffraction) to determine its amorphous/crystalline nature. The standard enthalpy of formation of amorphous silica is known to be variable, so its experimental determination for the specific conditions is ideal for high accuracy.[11]

    • Using the balanced combustion reaction and the experimentally determined ΔcH°, the standard enthalpy of formation (ΔfH°) of Furan-2-yl-dimethylsilanol is calculated using Hess's Law and the known ΔfH° values for CO₂(g), H₂O(l), and the specific form of SiO₂(s) produced.

Diagram: Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_cal Calorimetry cluster_analysis Data Analysis P1 Weigh high-purity Furan-2-yl-dimethylsilanol P2 Add combustion auxiliary (e.g., Benzoic Acid) P1->P2 P3 Position fuse wire P2->P3 C1 Seal sample in oxygen bomb (30 atm) P3->C1 Place in bomb C2 Submerge bomb in calorimeter water bucket C1->C2 C3 Ignite sample and record T(t) data C2->C3 A1 Calculate corrected ΔT C3->A1 Transfer data A2 Apply corrections (fuse, auxiliary, Washburn) A1->A2 A3 Determine ΔcH° A2->A3 A5 Calculate ΔfH° (Hess's Law) A3->A5 A4 Characterize solid product (SiO₂) A4->A5

Caption: Workflow for determining ΔfH° via bomb calorimetry.

Enthalpy of Vaporization (ΔvapH) and Vapor Pressure

The enthalpy of vaporization is a critical parameter that links the condensed-phase and gas-phase thermochemical data. It can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Experimental Protocol: Vapor Pressure Determination

  • Method Selection: For a compound like Furan-2-yl-dimethylsilanol (Boiling Point: 171.5°C at 760 mmHg), a static vapor pressure measurement apparatus is suitable. This method directly measures the equilibrium pressure exerted by the vapor over the liquid in a closed system at a controlled temperature.

  • Procedure:

    • A purified, degassed sample of the liquid is placed in a thermostated vessel connected to a pressure transducer.

    • The temperature of the vessel is precisely controlled and varied in steps.

    • At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

  • Data Analysis:

    • The Clausius-Clapeyron equation (in its integrated form) is applied: ln(P) = - (ΔvapH / R) * (1/T) + C.

    • A plot of ln(P) versus 1/T is constructed. The plot should be linear.

    • The enthalpy of vaporization (ΔvapH) is calculated from the slope of the line (Slope = -ΔvapH / R), where R is the ideal gas constant.[16]

Alternatively, direct calorimetric methods, such as those using a Calvet-type calorimeter, can measure the heat absorbed during controlled evaporation to determine ΔvapH.[17]

Part 2: Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational quantum chemistry provides a powerful, independent route to a full set of gas-phase thermodynamic properties. For organosilicon compounds, where experimental data can be scarce, computational methods are invaluable.[8][18]

Causality Behind Method Selection: The goal is to achieve "chemical accuracy," typically defined as ~1 kcal/mol (or ~4 kJ/mol) for enthalpies of formation. This requires high-level ab initio composite methods. Methods like Gaussian-3 (G3) theory and its variants (G3//B3LYP) are specifically designed and parameterized to reproduce experimental thermochemical data with high accuracy by combining results from different levels of theory and basis sets to approximate a very high-level calculation at a manageable cost.[18][19][20][21] Density Functional Theory (DFT) can also be used, but the choice of functional is critical and must be benchmarked.[9][10][22][23]

Computational Protocol: G3//B3LYP Composite Method

  • Geometry Optimization: The 3D structure of Furan-2-yl-dimethylsilanol is optimized at the B3LYP/6-31G(d) level of theory to find its lowest-energy conformation.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level. This step serves two purposes:

    • It confirms the optimized structure is a true energy minimum (no imaginary frequencies).

    • The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations (e.g., QCISD(T), MP4, MP2) are performed on the optimized geometry using progressively larger basis sets, as prescribed by the G3 protocol.[19]

  • Energy Combination: The energies are combined in a specific formula that includes empirical corrections to yield a highly accurate total energy at 0 K.

  • Thermochemical Property Calculation: Using principles of statistical mechanics, the standard enthalpy of formation (ΔfH°₂₉₈), standard entropy (S°₂₉₈), and heat capacity (Cp(T)) are calculated from the electronic energy, ZPVE, and the translational, rotational, and vibrational partition functions.

Validation Protocol: The trustworthiness of the computational protocol is established by performing the same calculations on well-characterized, structurally related molecules (e.g., furan, 2-methylfuran, dimethylsilanol, tetramethylsilane). The computed values for these reference compounds are compared against their known experimental thermodynamic data.[24] A strong agreement validates the chosen level of theory for the target molecule, Furan-2-yl-dimethylsilanol.

Diagram: Integrated Experimental and Computational Workflow

G cluster_exp Experimental Determination (Condensed Phase) cluster_comp Computational Prediction (Gas Phase) E1 Bomb Calorimetry E_out1 ΔfH°(liquid) E1->E_out1 E2 Vapor Pressure Measurement E_out2 ΔvapH° E2->E_out2 Validation Validation & Cross-Check E_out1->Validation ΔfH°(gas) = ΔfH°(liquid) + ΔvapH° E_out2->Validation C1 G3 or W1X-1 Calculation C_out1 ΔfH°(gas) C1->C_out1 C_out2 S°(gas), Cp(T) C1->C_out2 C_out1->Validation FinalData Final, Validated Thermodynamic Profile Validation->FinalData

Caption: Integrated workflow combining experimental and computational methods.

Summary of Thermodynamic Data for Furan-2-yl-dimethylsilanol

Given the lack of published experimental data, the following tables summarize the known physical properties and outline the target thermodynamic properties to be determined using the methodologies described in this guide.

Table 1: Known Physical Properties of Furan-2-yl-dimethylsilanol

PropertyValueSource
Molecular FormulaC₆H₁₀O₂Si-
Molecular Weight142.23 g/mol -
Boiling Point171.5 °C at 760 mmHgLookChem [Online]
Density1.02 g/cm³LookChem [Online]
Vapor Pressure0.935 mmHg at 25 °CLookChem [Online]
Flash Point57.5 °CLookChem [Online]
Refractive Index1.473LookChem [Online]

Table 2: Recommended Methodologies for Key Thermodynamic Properties

Thermodynamic PropertyPrimary Experimental MethodPrimary Computational Method
ΔfH°(liquid, 298.15 K) Isoperibol Bomb Calorimetry-
ΔfH°(gas, 298.15 K) Derived from ΔfH°(l) and ΔvapH°G3//B3LYP or W1X-1
ΔvapH° Temperature-Dependent Vapor Pressure-
S°(gas, 298.15 K) Adiabatic Calorimetry (for solid/liquid)G3//B3LYP (Statistical Mechanics)
Cp(T) Adiabatic or Drop CalorimetryG3//B3LYP (Statistical Mechanics)

Conclusion

The determination of the thermodynamic properties of Furan-2-yl-dimethylsilanol requires a rigorous and integrated approach. While direct experimental values are not yet present in the public literature, the protocols outlined in this guide provide a clear pathway for their acquisition. By combining the precision of experimental calorimetry for condensed-phase properties with the predictive power of high-level computational chemistry for gas-phase properties, a complete and cross-validated thermodynamic profile can be established. This foundational data will be indispensable for researchers and engineers seeking to unlock the full potential of this promising bio-derived organosilicon compound in advanced materials and chemical synthesis.

References

  • Vuori, H. T., Rautiainen, J., Kolehmainen, E., & Tuononen, H. M. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A, 126(10), 1729–1746. [Link]

  • Allendorf, M. D., & Melius, C. F. (2004). Thermochemistry of Silicon−Hydrogen Compounds Generalized from Quantum Chemical Calculations. The Journal of Physical Chemistry A, 108(3), 409–418. [Link]

  • Burcat, A., & Goos, E. (2018). Ideal Gas Thermochemical Properties of Silicon containing Inorganic, Organic Compounds, Radicals and Ions. International Journal of Chemical Kinetics. [Link]

  • Burcat, A., & Goos, E. (2018). Ideal gas thermochemical properties of silicon containing inorganic, organic compounds, radicals, and ions. Semantic Scholar. [Link]

  • Raghavachari, K., & Curtiss, L. A. (2005). Gaussian-3 and Related Methods for Accurate Thermochemistry. ResearchGate. [Link]

  • Vuori, H. T., Rautiainen, J., Kolehmainen, E., & Tuononen, H. M. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. [Link]

  • Fonseca, L. A. A. P., & Cremasco, M. (2021). Vaporization enthalpy of silanes fluids: A new correlation based on the corresponding states principle. Fluid Phase Equilibria. [Link]

  • Gao, H., & Wong, N.-B. (2001). Thermochemistry of Hydrochlorofluorosilanes: A Gaussian3 Study. ResearchGate. [Link]

  • Oboirien, B., et al. (2025). Combustion Characteristics and Thermochemistry of Selected Silicon-Based Compositions for Time-Delay Detonators. MDPI. [Link]

  • Voronkov, M. G., Klyuchnikov, V. A., et al. (1987). Enthalpy of formation of amorphous silica. OSTI.GOV. [Link]

  • DDS Calorimeters. (n.d.). Bomb Calorimetry Methods. Retrieved from [Link]

  • Becerra, R., & Walsh, R. (2022). Thermochemistry of Organosilicon Compounds. Semantic Scholar. [Link]

  • MRC. (n.d.). CALO-10 - Bomb Calorimeter Operation Instructions. Retrieved from [Link]

  • Lafayette College. (2013). Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). JoVE. [Link]

  • Tsuchiya, Y., et al. (2002). Measurement of high temperature heat content of silicon by drop calorimetry. Journal of Thermal Analysis and Calorimetry. [Link]

  • Molecular Knowledge Systems, Inc. (n.d.). Estimating the Physical Properties of Organosilicon Chemicals. Retrieved from [Link]

  • Zaitsau, D. H., & Paulechka, E. (n.d.). Calorimetric Determination of Enthalpies of Vaporization. ResearchGate. [Link]

  • Zhuravlev, L. T. (2009). Quantification of Water and Silanol Species on Various Silicas by Coupling IR Spectroscopy and in-Situ Thermogravimetry. Langmuir. [Link]

  • Aleksandrov, A. A. (2021). Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[8][19]thiazole. Russian Journal of Organic Chemistry. [Link]

  • Tomasini, M. (n.d.). DFT calculations towards predictive organo/organometallic chemistry. University of Girona. [Link]

  • Zhuravlev, L. T. (2020). Temperature Dependence of the Concentration of Silanol Groups in Silica Precipitated from a Hydrothermal Solution. ResearchGate. [Link]

  • Schott, M., et al. (2018). Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. Langmuir. [Link]

  • Pérez-Barrera, E., et al. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Journal of Physical Chemistry A. [Link]

  • Asahi Glass Co., Ltd. (n.d.). Method for calculating silanol group density.
  • Schremmer, B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Gorsse, S., et al. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds. ResearchGate. [Link]

  • Zhuravlev, L. T. (2019). Density of silanol groups on the surface of silica precipitated from a hydrothermal solution. ResearchGate. [Link]

  • Jain, A., et al. (n.d.). Computational predictions of energy materials using density functional theory. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. [Link]

  • dos Santos, G. C., et al. (2026). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv. [Link]

  • Lin, W., et al. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Chemistry Portal. [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Determination of the enthalpy of vaporization of liquids. Retrieved from [Link]

  • Martínez-Dávila, A., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. [Link]

  • Quan, Y., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. MDPI. [Link]

Sources

Foundational

Crystallographic data for Furan-2-yl-dimethylsilanol derivatives

Crystallographic Data and Structural Systematics of Furan-2-yl-dimethylsilanol Derivatives: A Technical Guide Executive Summary As a Senior Application Scientist, I approach the crystallographic characterization of organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and Structural Systematics of Furan-2-yl-dimethylsilanol Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the crystallographic characterization of organosilanols not merely as a data collection exercise, but as a rigorous physical chemistry problem. Furan-2-yl-dimethylsilanol derivatives are critical building blocks in modern organic synthesis, frequently deployed as robust silicon nucleophiles in palladium-catalyzed cross-coupling reactions[1]. However, isolating and structurally characterizing these compounds via Single-Crystal X-Ray Diffraction (SCXRD) presents unique challenges. Silanols are notoriously sensitive; their enhanced acidity compared to standard alcohols and their propensity to undergo self-condensation into siloxanes require highly controlled experimental designs[2].

This whitepaper synthesizes the crystallographic properties, supramolecular assembly mechanisms, and field-proven methodologies for analyzing furan-2-yl-dimethylsilanol derivatives.

Molecular Geometry and Crystallographic Features

The structural integrity of furan-2-yl-dimethylsilanol derivatives is governed by the electronic interplay between the electron-rich furan ring and the polar silanol group. SCXRD data reveals several consistent geometric hallmarks across this class of compounds.

Silicon Coordination and Tetrahedral Distortion

In these derivatives, the central silicon atom adopts a distorted tetrahedral geometry. The steric bulk of the planar furan ring, juxtaposed against the two methyl groups and the hydroxyl moiety, induces a measurable deviation from the ideal 109.5° tetrahedral angle. Crystallographic surveys of related furan-substituted silanes (such as tetrakis(4,5-dihydrofuran-2-yl)silane) demonstrate that the C–Si–C bond angles typically range from 107° to 111°[3][4].

Bond Metrics and Hyperconjugation

The Si–O bond distance is a critical diagnostic parameter. In silanols, this bond typically measures approximately 1.65 Å[2]. This is significantly shorter than a standard Si–C single bond (~1.85 Å)[4]. The causality behind this shortening is the partial double-bond character arising from negative hyperconjugation (the donation of oxygen lone-pair electron density into the antibonding σ* orbital of the adjacent Si–C bonds) or pπ-dπ interactions[2].

Furan Ring Planarity and Rotational Dynamics

While the furan ring itself is strictly planar, its orientation relative to the Si–O bond exhibits rotational freedom. The dihedral angle between the furan plane and the Si–O–C plane is rarely dictated by intramolecular sterics alone; rather, it is heavily influenced by the surrounding crystal packing forces and intermolecular hydrogen-bonding environments[5].

Supramolecular Assembly and Crystal Packing

The defining crystallographic feature of silanols is their highly directional hydrogen-bonding network. Because the Si–OH group is significantly more acidic than a carbinol C–OH (pKa ~ 11–13), silanols act as exceptionally strong hydrogen bond donors[2].

In the solid state, furan-2-yl-dimethylsilanol derivatives avoid isolated monomeric states, assembling instead into predictable supramolecular architectures:

  • Centrosymmetric Dimers: Molecules frequently pair up via strong O–H···O interactions, forming an R22​(4) hydrogen-bonded motif.

  • Polymeric Chains: Depending on the steric profile of the furan substituents, the molecules may link head-to-tail, forming infinite ribbons or polymeric chains along specific crystallographic axes (e.g., the (010) or (101) planes)[3][4].

  • Secondary Stabilizing Forces: Hirshfeld surface analyses of furan derivatives indicate that crystal cohesion is further stabilized by weak C–H···O interactions (where the furan oxygen acts as a weak acceptor) and π–π stacking between adjacent furan rings, with typical centroid-to-centroid distances of 3.40–3.65 Å[5].

Quantitative Data Summary
Crystallographic ParameterTypical Value RangeMechanistic / Structural Significance
Si–O Bond Length 1.63 – 1.66 ÅIndicates partial double-bond character via hyperconjugation[2].
Si–C(Furan) Length 1.84 – 1.87 ÅStandard organosilicon single bond metric[4].
C–Si–C Angle 107.5° – 111.2°Distorted tetrahedral geometry due to furan steric bulk[3].
O···O Distance (H-bond) 2.65 – 2.80 ÅStrong intermolecular hydrogen bonding driving dimer/chain formation[3].
Furan Centroid···Centroid 3.40 – 3.65 Åπ–π stacking interactions stabilizing the overall crystal lattice[5].

Experimental Protocol: Self-Validating SCXRD Workflow

Many furan-substituted organic compounds and silanols suffer from melting point depression due to trace impurities or present as room-temperature oils, making crystallization notoriously difficult[6]. To combat this, the following protocol leverages low-temperature vapor diffusion to ensure the thermodynamic stability of the crystal lattice.

Step 1: Anhydrous Solvent Screening Silanols readily condense into siloxanes in the presence of trace moisture or acidic/basic impurities. Dissolve 10–15 mg of the highly purified (>99%) derivative in a minimal volume (0.5 mL) of a dry, non-protic solvent (e.g., anhydrous dichloromethane or ethyl acetate)[7].

Step 2: Vapor Diffusion Crystallization Place the solution in a 1-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3 mL of an anhydrous anti-solvent (e.g., dry pentane or hexane). Seal the outer vial tightly and store it at 4 °C. The slow diffusion of the anti-solvent into the DCM layer gradually reduces solubility, promoting the nucleation of high-quality single crystals without disturbing the liquid interface[7].

Step 3: Crystal Harvesting and Mounting Working rapidly under a microscope, immerse the selected crystal in a drop of inert perfluoropolyether oil. This step is non-negotiable: the oil acts as a hydrophobic barrier, preventing atmospheric moisture from degrading the crystal or inducing siloxane condensation during transfer. Mount the crystal on a MiTeGen loop.

Step 4: Low-Temperature Data Collection Transfer the mounted crystal to the diffractometer equipped with a cryostream set to 100 K. Use Cu Kα radiation ( λ = 1.54184 Å) to maximize diffraction intensity for light-atom structures[8]. Causality: Data collection at 100 K is strictly required to freeze out the rotational thermal motion of the dimethyl groups and the furan ring, which otherwise manifest as unresolvable positional disorder at room temperature.

Step 5: Structure Solution and Validation Solve the structure using direct methods or dual-space algorithms. Locate the silanol hydrogen atom explicitly from the difference Fourier map and refine its positional coordinates freely to accurately map the hydrogen-bonding network. Self-Validation: The protocol mathematically validates itself upon refinement. A successful model must converge with an R1​ value < 0.05 and a Goodness-of-Fit (GoF) approaching 1.05[8]. Crucially, the maximum residual electron density peak near the silicon atom must be < 1.0 e/ų; any larger residual peak indicates unmodeled siloxane impurities, invalidating the sample purity.

Workflow Visualization

G N1 Furan-2-yl-dimethylsilanol Synthesis & Purification N2 Anhydrous Crystallization (Vapor Diffusion at 4°C) N1->N2 Prevents Siloxane Condensation N3 Low-Temp SCXRD (Cu Kα, 100 K) N2->N3 Single Crystal Selection N4 Phase Resolution & Structure Solution N3->N4 Minimizes Thermal Disorder N5 Anisotropic Refinement (H-bond Modeling) N4->N5 Electron Density Mapping N6 Validation (R1 < 0.05, GoF ~ 1.0) N5->N6 Least-Squares Fit

Experimental workflow for the crystallographic determination of furan-silanol derivatives.

References

  • Silver, R.; Sathyamoorthi, S. "2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis." ChemRxiv, 2023. Available at:[Link]

  • "4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one." MDPI, 2016. Available at: [Link]

  • "Crystal structure and Hirshfeld surface analysis of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][1,3,2]diazaborinine." PMC, 2025. Available at: [Link]

  • "Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane." PMC, 2023. Available at:[Link]

  • "Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane." IUCr, 2023. Available at: [Link]

  • "Silanol." Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Furan-2-yl-dimethylsilanol in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary The synthesis of 2-aryl furans is a critical transformation in drug development and materials science. While traditional cross-coupling methodologies (such as Suzuki-Miyaura or Stille couplings) are wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-aryl furans is a critical transformation in drug development and materials science. While traditional cross-coupling methodologies (such as Suzuki-Miyaura or Stille couplings) are widely used, they are often hindered by the instability of heterocyclic boronic acids or the high toxicity of organotin reagents. The Hiyama-Denmark cross-coupling paradigm offers a highly efficient, low-toxicity alternative utilizing organosilanols. This application note details the specialized use of furan-2-yl-dimethylsilanol as a premier nucleophilic partner in fluoride-free, palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Activation Strategy

Historically, silicon-based cross-couplings required exogenous fluoride sources (e.g., TBAF) to activate the organosilane by generating a hypervalent silicate intermediate. However, fluoride can degrade sensitive functional groups in complex pharmaceutical intermediates. The Denmark modification circumvents this by utilizing organosilanols, which can be activated by Brønsted bases to form highly reactive silanolates[1].

The Challenge of π-Excessive Heterocycles: When dealing with electron-rich, π-excessive heterocycles like furan, in-situ activation with bases (such as NaOt-Bu) frequently leads to competitive protiodesilylation—the premature cleavage of the Si–C bond, yielding desilylated furan and destroying the coupling partner[2].

The Preformation Solution: To solve this, the preformation protocol was developed. By reacting furan-2-yl-dimethylsilanol with sodium hydride (NaH) prior to the coupling step, a shelf-stable sodium silanolate salt is generated[2]. This preformed salt undergoes rapid transmetalation with the Pd(II) intermediate, kinetically outcompeting protiodesilylation and enabling broad substrate scope across aryl iodides, bromides, and chlorides[3].

Workflow A Furan (Starting Material) B Furan-2-yl-dimethylsilanol (Intermediate) A->B 1. n-BuLi, THF, -70°C 2. D3 (Siloxane) C Sodium Furan-2-yl- dimethylsilanolate (Stable Salt) B->C NaH, Toluene (Preformation) D 2-Aryl Furan (Cross-Coupled Product) C->D Ar-X, Pd Catalyst Ligand, Heat

Workflow for the synthesis and cross-coupling of furan-2-yl-dimethylsilanol.

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility in the synthesis and application of furan-2-yl-dimethylsilanol.

Protocol A: Synthesis of Furan-2-yl-dimethylsilanol

This step establishes the silicon-carbon bond via regioselective lithiation.

  • Reagents: Furan (10.0 mmol), n-BuLi (2.5 M in hexanes, 10.5 mmol), Hexamethylcyclotrisiloxane (D3) (3.5 mmol).

  • Solvent: Anhydrous THF (60 mL).

  • Procedure:

    • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (50 mL) and furan.

    • Cool the solution to -70 °C using a dry ice/acetone bath.

    • Add n-BuLi dropwise over 15 minutes.

      • Causality: Slow addition prevents localized heating, ensuring regioselective deprotonation at the C(2) position (driven by the inductive effect of the oxygen atom) without triggering ring-opening side reactions[2].

    • Stir at -70 °C for 1 hour.

    • Add a solution of D3 in THF (10 mL) dropwise.

      • Causality: D3 is specifically chosen over dichlorosilanes because its cyclic structure acts as a controlled electrophile. Ring-opening provides exactly one -SiMe₂O- unit per lithiated furan, preventing the formation of undesired oligomeric siloxanes[2].

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Preformation of Sodium Furan-2-yl-dimethylsilanolate

This step isolates the reactive nucleophile to prevent side reactions during cross-coupling.

  • Reagents: Furan-2-yl-dimethylsilanol (10.0 mmol), NaH (95% dry powder, 10.0 mmol).

  • Solvent: Anhydrous Toluene (30 mL).

  • Procedure:

    • In a nitrogen-filled glovebox, suspend NaH in anhydrous toluene (20 mL).

    • Dissolve furan-2-yl-dimethylsilanol in toluene (10 mL) and add dropwise to the NaH suspension at room temperature.

    • Observation: Immediate and vigorous evolution of H₂ gas will occur.

      • Causality: The irreversible formation of H₂ gas drives the deprotonation equilibrium to absolute completion. This ensures no residual Brønsted acidity remains in the system, which is the primary culprit behind protiodesilylation[1].

    • Stir for 1–2 hours until gas evolution completely ceases.

    • Remove the solvent under reduced pressure to yield the silanolate as a free-flowing, shelf-stable white solid[2].

Protocol C: Palladium-Catalyzed Cross-Coupling

This step executes the carbon-carbon bond formation.

  • Reagents: Aryl Halide (1.0 mmol), Sodium furan-2-yl-dimethylsilanolate (1.5 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol%), Phosphine Ligand (e.g., Pt-Bu₃, 5 mol%).

  • Solvent: Anhydrous Toluene (5 mL).

  • Procedure:

    • In a glovebox, charge a reaction vial with the aryl halide, Pd₂(dba)₃·CHCl₃, and the ligand.

    • Add the preformed sodium furan-2-yl-dimethylsilanolate solid.

    • Add anhydrous toluene and seal the vial with a PTFE-lined cap.

    • Heat the mixture in an oil bath at 65 °C (for aryl iodides) or 80 °C (for aryl bromides) for 4–12 hours.

      • Causality: The use of the highly nucleophilic preformed salt allows for lower reaction temperatures compared to in-situ activation methods, preserving the integrity of the furan ring and maximizing yield[3].

    • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify the 2-aryl furan product via chromatography.

Catalytic Cycle & Transmetalation Dynamics

The success of this methodology hinges on a unique transmetalation pathway. Following the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X species interacts with the sodium silanolate. Unlike boron or tin, silicon transmetalation proceeds via a highly organized, cyclic 8-Si-4 transition state . The oxygen atom of the silanolate coordinates to the palladium center, polarizing the Si–C bond and facilitating the intramolecular transfer of the furyl group to the metal[3].

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-X L_n Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM Ar-Pd(II)-Furyl L_n PdII_OA->PdII_TM Transmetalation (Na+ Silanolate) PdII_TM->Pd0 Reductive Elimination (2-Aryl Furan)

Catalytic cycle of the fluoride-free palladium-catalyzed silanolate cross-coupling.

Quantitative Data & Substrate Scope

The table below summarizes the optimization and performance metrics of furan-2-yl-dimethylsilanol cross-couplings, demonstrating the quantitative superiority of the preformation protocol over in-situ activation[1],[3].

Electrophile TypeActivation StrategyCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
Aryl Iodide In-situ (NaOt-Bu)Pd₂(dba)₃ / Ligand651240–60% (Protiodesilylation observed)
Aryl Iodide Preformed (NaH) Pd₂(dba)₃ / Ligand654>85%
Aryl Bromide Preformed (NaH) Pd₂(dba)₃ / Ligand808>80%
Aryl Chloride Preformed (NaH) Pd₂(dba)₃ / Ligand1001270–80%

References

  • [2] Title: Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Source: nih.gov. URL:

  • Title: Hiyama Coupling. Source: organic-chemistry.org. URL:

  • [1] Title: Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates - PubMed. Source: nih.gov. URL:

  • [3] Title: Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates | The Journal of Organic Chemistry. Source: acs.org. URL:

Sources

Application

Protocol for palladium-catalyzed coupling with Furan-2-yl-dimethylsilanol

Application Note: Palladium-Catalyzed Hiyama-Denmark Cross-Coupling Using Furan-2-yl-dimethylsilanol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Reagent Profile: Furan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Hiyama-Denmark Cross-Coupling Using Furan-2-yl-dimethylsilanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Reagent Profile: Furan-2-yl-dimethylsilanol (CAS: 879904-83-3)[1].

Mechanistic Rationale & Causality

The transfer of electron-rich, π -excessive heteroaryl groups (such as 2-furyl) to aryl or alkenyl electrophiles presents a persistent challenge in cross-coupling chemistry. Traditional Suzuki-Miyaura protocols utilizing 2-furylboronic acids frequently suffer from rapid protodeboronation and poor shelf stability under basic reaction conditions. Conversely, Stille couplings utilizing stannanes introduce significant toxicity and purification bottlenecks.

Furan-2-yl-dimethylsilanol serves as a highly stable, non-toxic alternative[2]. By employing the Hiyama-Denmark cross-coupling paradigm , this protocol eliminates the need for harsh fluoride additives (which are required in classic Hiyama couplings to form a pentacoordinate siliconate). Instead, it relies on Brønsted base activation to generate a reactive alkali metal silanolate[3].

The Causality of the Si–O–Pd Linkage: The defining feature of this fluoride-free activation is the formation of a covalently linked palladium silanolate intermediate. Upon oxidative addition of the aryl halide to the Pd(0) catalyst, the pre-formed sodium 2-furylsilanolate coordinates to the Pd(II) center via its oxygen atom. This critical Si–O–Pd linkage places the 2-furyl group in immediate proximity to the palladium center, facilitating a highly efficient, intramolecular transmetalation that completely bypasses the requirement for a pentavalent siliconate species ()[4].

Pathway Visualization

G Pd0 Pd(0) Catalyst L_nPd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-X OxAdd->PdII Coord Silanolate Coordination Na+ [Fur-SiMe2-O]- PdII->Coord PdO Silanolate Complex Ar-Pd(II)-O-SiMe2-Fur Coord->PdO Trans Intramolecular Transmetalation PdO->Trans PdII_Fur Diorganopalladium Ar-Pd(II)-Fur Trans->PdII_Fur RedElim Reductive Elimination (Ar-Fur Product) PdII_Fur->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of Hiyama-Denmark coupling via a Si-O-Pd intermediate.

Field-Proven Insights & Troubleshooting

As a self-validating system, this protocol requires strict adherence to specific operational parameters to ensure high yields:

  • Base Selection (Why NaH?): Sodium hydride is strictly utilized for the preformation of the sodium silanolate. Using NaH suppresses competitive protiodesilylation and prevents the silanol from dimerizing into an unreactive disiloxane network ()[5].

  • Ligand Exclusion/Selection: Standard phosphine ligands (e.g., PPh3​ ) often fail in this chemistry because they outcompete the silanolate oxygen for coordination to the Pd(II) center, stalling the transmetalation step. Therefore, "ligandless" conditions ( Pd2​(dba)3​⋅CHCl3​ alone) are preferred for standard aryl iodides. For sterically hindered or electron-rich iodides, a weak π -acceptor like tri(2-furyl)arsine ( (2-furyl)3​As ) is added to accelerate reductive elimination without blocking silanolate coordination ()[6].

Step-by-Step Experimental Protocol

Phase 1: Preformation of Sodium Furan-2-yl-dimethylsilanolate Note: This phase is highly moisture-sensitive. Ensure all glassware is flame-dried and operations are conducted under an inert argon atmosphere.

  • Charge a flame-dried Schlenk flask with Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.05 equiv).

  • Wash the NaH with anhydrous hexane ( 3×2 mL ) to remove the mineral oil. Decant the hexane and dry the purified NaH under high vacuum for 10 minutes.

  • Suspend the dry NaH in anhydrous toluene to create a 0.2 M solution (relative to the incoming silanol).

  • Cool the suspension to 0 °C and dropwise add a solution of Furan-2-yl-dimethylsilanol (1.0 equiv) in anhydrous toluene.

  • Warm the reaction to room temperature and stir for 1 hour until H2​ gas evolution ceases. The resulting homogeneous solution contains the active sodium 2-furylsilanolate and is ready for immediate use.

Phase 2: Palladium-Catalyzed Cross-Coupling

  • In a separate, argon-purged reaction vial, add the aryl halide (0.8 equiv relative to the silanolate) and the appropriate palladium catalyst (See Table 1 for catalyst selection).

  • Optional: If coupling an electron-rich aryl iodide (e.g., 4-iodoanisole), add (2-furyl)3​As (0.2 equiv) to the vial[6].

  • Via syringe, transfer the preformed sodium 2-furylsilanolate solution (from Phase 1) into the reaction vial containing the electrophile and catalyst.

  • Seal the vial and stir at the designated temperature (25 °C to 50 °C) for 12–24 hours. Monitor the consumption of the aryl halide via GC-MS or TLC.

  • Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting generously with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and isolate the biaryl product via flash column chromatography.

Quantitative Data Presentation

The efficacy of the Furan-2-yl-dimethylsilanol coupling is highly dependent on the electronic nature of the electrophile and the precise catalyst system employed. The following table summarizes validated substrate scopes and their requisite conditions ()[6].

Table 1: Substrate Scope and Condition Optimization for 2-Furyl Transfer

ElectrophileCatalyst SystemAdditiveTemp (°C)Yield (%)
4-Iodonitrobenzene Pd2​(dba)3​⋅CHCl3​ (5 mol%)None2588
Ethyl 4-iodobenzoate Pd2​(dba)3​⋅CHCl3​ (5 mol%)None2585
4-Iodoanisole Pd2​(dba)3​⋅CHCl3​ (5 mol%) (2-furyl)3​As (20 mol%)5071
4-Bromobenzonitrile {[P(t-Bu)3​]PdBr}2​ (2.5 mol%)None5082

Data Interpretation: Electron-deficient aryl iodides proceed smoothly at ambient temperature without additives. Electron-rich iodides require mild heating and a weak π -acceptor ligand. Aryl bromides necessitate a highly active Pd(I) dimer to overcome the higher activation energy of the carbon-bromine oxidative addition[2].

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides Source: Organic Letters, 2006, 8(4), 793-795. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates Source: The Journal of Organic Chemistry, 2008, 73(4), 1440-1455. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods Source: Accounts of Chemical Research, 2008, 41(11), 1486-1499. URL: [Link]

Sources

Method

Application Note: Step-by-Step Preparation of Furan-2-yl-dimethylsilanol Derivatives

Executive Summary Furan-2-yl-dimethylsilanol (CAS: 879904-83-3)[1] is a robust, low-toxicity, and highly versatile organometallic precursor utilized primarily in palladium-catalyzed Hiyama-Denmark cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-2-yl-dimethylsilanol (CAS: 879904-83-3)[1] is a robust, low-toxicity, and highly versatile organometallic precursor utilized primarily in palladium-catalyzed Hiyama-Denmark cross-coupling reactions. This application note provides a comprehensive, self-validating protocol for the synthesis of furan-2-yl-dimethylsilanol via the direct silylation of 2-furyllithium using hexamethylcyclotrisiloxane (D3). Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind each experimental condition to ensure reproducible, high-yield results.

Scientific Rationale & Causality

Historically, heteroaryl cross-couplings have relied heavily on boronic acids (Suzuki-Miyaura) or organostannanes (Stille). However, 2-heteroarylboronic acids (such as 2-furyl and 2-indolyl variants) are notoriously prone to rapid protodeboronation, while stannanes present severe toxicity and downstream purification challenges[2].

Heteroaryl dimethylsilanols offer a superior alternative: they are shelf-stable, easily purified by standard silica gel chromatography, and generate benign siloxane byproducts[3].

Why use Hexamethylcyclotrisiloxane (D3) instead of Chlorodimethylsilanol? Direct silylation using chlorodimethylsilanol is practically impossible due to its instability and rapid self-condensation into disiloxanes. Instead, D3 acts as a stable, solid electrophile. Nucleophilic attack by the organolithium reagent opens the strained cyclotrisiloxane ring, directly yielding the lithium silanolate without generating HCl[4]. This prevents premature acid-catalyzed condensation and ensures high yields of the target silanol.

Mechanistic Workflow

The synthesis proceeds via the regioselective lithiation of furan at the C2 position, followed by nucleophilic ring-opening of D3, and concludes with a mild aqueous quench to protonate the silanolate[4].

G A Furan (Starting Material) B 2-Furyllithium (Intermediate) A->B n-BuLi, THF -20 °C to 0 °C C Silanolate Salt (Precursor) B->C D3 (Hexamethyl- cyclotrisiloxane) -78 °C to RT D Furan-2-yl- dimethylsilanol C->D Mild Hydrolysis (H2O, 0 °C)

Figure 1: Synthetic workflow for Furan-2-yl-dimethylsilanol via direct silylation.

Materials and Reagents

  • Furan: Anhydrous, distilled prior to use to remove stabilizers[1].

  • n-Butyllithium (n-BuLi): 1.6 M to 2.5 M solution in hexanes.

  • Hexamethylcyclotrisiloxane (D3): Sublimed prior to use to ensure purity[4].

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

  • Quench Reagents: Saturated aqueous NaHCO₃ and brine.

Step-by-Step Experimental Protocol

Note: This protocol functions as a self-validating system. Color changes and temperature profiles serve as built-in quality control checkpoints.

Step 1: Regioselective Lithiation
  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (50 mL) and furan (10.0 mmol).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise over 10 minutes.

    • Causality: Lithiation of furan is kinetically favored at the alpha (C2) position. Maintaining -20 °C prevents ring-fragmentation while ensuring complete deprotonation[3].

  • Stir the mixture at 0 °C for 1 hour.

    • Validation: The formation of a pale yellow solution indicates the successful generation of 2-furyllithium.

Step 2: Silylation via D3 Ring-Opening
  • Cool the 2-furyllithium solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of D3 (3.5 mmol, 0.35 equiv) in anhydrous THF (10 mL).

    • Causality: D3 provides three equivalents of reactive silicon. Using exactly 0.33–0.35 equivalents ensures complete consumption of the organolithium while strictly minimizing unwanted oligomerization[4].

  • Add the D3 solution dropwise over 15 minutes.

  • Remove the cooling bath and allow the reaction to warm naturally to room temperature. Stir for 12–14 hours to ensure complete ring-opening.

Step 3: Mild Hydrolysis and Isolation
  • Cool the reaction mixture to 0 °C. Quench slowly with 20 mL of saturated aqueous NaHCO₃.

    • Causality: A mild, slightly basic quench is critical. Strong acids or bases will catalyze the rapid condensation of the silanol into the undesired bis(furan-2-yl)tetramethyldisiloxane side-product[3].

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford Furan-2-yl-dimethylsilanol as a clear oil or low-melting solid[1].

Quantitative Data & Substrate Scope

The D3 ring-opening protocol is highly versatile and scalable. Table 1 summarizes the expected yields and optimal reaction parameters for various heteroaryl dimethylsilanols based on established literature[2],[3].

Heteroaryl SubstrateSilicon ElectrophileLithiation Temp (°C)Isolated Yield (%)Stability Profile
Furan-2-yl D3 (0.35 equiv)-20 to 082 - 85%High (Stable at -20 °C)
Thiophen-2-yl D3 (0.35 equiv)-78 to 085 - 90%High (Stable at RT)
N-Boc-Indol-2-yl D3 (0.35 equiv)-7878 - 82%Moderate (Store at -20 °C)
Benzofuran-2-yl D3 (0.35 equiv)-7875 - 80%High (Stable at RT)

Downstream Application: Hiyama-Denmark Cross-Coupling

Furan-2-yl-dimethylsilanol is a premier nucleophile for Pd-catalyzed cross-coupling. Unlike traditional Hiyama couplings that require harsh fluoride activation (e.g., TBAF), silanols undergo equilibrative deprotonation using mild bases (NaH or KOTBu) to form highly reactive silanolate salts[3]. These salts readily transmetalate with palladium(II) intermediates to form complex biaryl and heterobiaryl scaffolds[2].

Pathway Silanol Furan-2-yl-dimethylsilanol Silanolate Sodium/Potassium Silanolate Silanol->Silanolate Deprotonation Base NaH or KOTBu (Base) Base->Silanolate Product 2-Aryl Furan (Cross-Coupled Product) Silanolate->Product Transmetalation & Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Oxidative Addition PdCat Pd Catalyst (e.g., Pd2(dba)3) PdCat->Product

Figure 2: Pd-catalyzed cross-coupling mechanism of Furan-2-yl-dimethylsilanol.

Protocol for Cross-Coupling:

  • In a glovebox, combine Furan-2-yl-dimethylsilanol (1.2 equiv) and NaH (1.2 equiv) in anhydrous toluene to pre-form the sodium silanolate[2].

  • Add the aryl halide (1.0 equiv) and Pd₂(dba)₃ (5 mol%).

  • Stir at 50 °C for 12 hours. Quench with water and extract with EtOAc to yield the 2-aryl furan derivative in excellent yield.

References

  • Denmark, S. E., et al. "Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides." Journal of the American Chemical Society, 2009, 131 (8), 3104-3118. URL:[Link]

  • Denmark, S. E., Baird, J. D. "Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides." Organic Letters, 2006, 8 (4), 793-796. URL:[Link]

  • Organic Syntheses. "Benzene,1-(1Z)-1-heptenyl-4-methoxy - Organic Syntheses Procedure." Organic Syntheses, 2005, 81, 54. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Hiyama-Denmark Cross-Coupling Using Furan-2-yl-dimethylsilanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Overview: Overcoming the Limitations of Heteroaryl Cross-Coupling The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Overview: Overcoming the Limitations of Heteroaryl Cross-Coupling

The synthesis of 2-aryl furans is a critical transformation in the development of pharmaceuticals, agrochemicals, and organic materials. Historically, chemists have relied on Suzuki-Miyaura or Stille cross-coupling methodologies to achieve this. However, 2-furylboronic acids are notoriously unstable and undergo rapid protodeboronation, while 2-furylstannanes present severe toxicity and purification challenges.

Furan-2-yl-dimethylsilanol (CAS 879904-83-3) has emerged as a superior, bench-stable, and non-toxic organosilicon reagent for the Hiyama-Denmark cross-coupling reaction. By utilizing the silanolate activation paradigm, this reagent enables the efficient construction of π-excessive 2-aryl heterocycles under mild conditions, bypassing the "fluoride problem" associated with traditional silane cross-couplings .

Mechanistic Rationale & Causality in Experimental Design

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The cross-coupling of π-excessive heteroarylsilanols presents a unique challenge: competitive protiodesilylation (the premature cleavage of the C–Si bond by protons).

If Furan-2-yl-dimethylsilanol is activated in situ using equilibrating Brønsted bases (such as NaOt-Bu or K₂CO₃), the equilibrium heavily favors the protonated silanol, leading to rapid protiodesilylation and the undesired formation of furan.

The Solution: Irreversible preformation of the alkali metal silanolate. By treating Furan-2-yl-dimethylsilanol with a strong, kinetically fast base like Sodium Hydride (NaH), the silanol is quantitatively converted into the sodium furan-2-yl-dimethylsilanolate salt. This preformation completely suppresses protiodesilylation, significantly enhances the rate of transmetalation, and expands the substrate scope to include sterically hindered and electronically deactivated aryl halides .

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the entry point of the preformed sodium silanolate during the critical transmetalation step.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-X Lₙ Oxidative Addition Complex Pd0->OxAdd Ar-X (Oxidative Addition) TransMet Ar-Pd(II)-(2-Furyl) Lₙ Transmetalation Complex OxAdd->TransMet Transmetalation Product 2-Aryl Furan Cross-Coupled Product TransMet->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration Silanolate Na⁺ [2-Furyl-SiMe₂O]⁻ Preformed Silanolate Silanolate->TransMet Activation

Figure 1: Catalytic cycle of the Palladium-catalyzed cross-coupling of Furan-2-yl-dimethylsilanolate.

Reagents and Equipment Specifications

To ensure a self-validating and reproducible system, strictly adhere to the following material grades:

  • Furan-2-yl-dimethylsilanol : >97% purity. Store under argon at 2–8 °C.

  • Sodium Hydride (NaH) : 95% dry powder. Do not use mineral oil dispersions unless thoroughly washed with anhydrous hexanes prior to use, as oil can interfere with the reaction kinetics.

  • Catalyst : Allylpalladium(II) chloride dimer ([allylPdCl]₂) or Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃).

  • Solvent : Anhydrous Toluene (degassed via freeze-pump-thaw or sparged with Argon for 30 minutes).

  • Equipment : Oven-dried Schlenk flasks, magnetic stir bars, and an inert atmosphere glovebox or standard Schlenk line setup.

Validated Experimental Protocols

Protocol A: Irreversible Preformation of Sodium Furan-2-yl-dimethylsilanolate

This step is isolated from the catalytic cycle to ensure complete deprotonation and eliminate moisture/protons before introducing the Palladium catalyst.

  • Preparation of the Base Suspension : Inside an argon-filled glovebox, weigh 24.0 mg (1.0 mmol, 1.0 equiv) of 95% dry NaH into an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar. Suspend the NaH in 1.0 mL of anhydrous, degassed toluene.

  • Silanol Addition : In a separate vial, dissolve 170.6 mg (1.2 mmol, 1.2 equiv) of Furan-2-yl-dimethylsilanol in 1.0 mL of anhydrous toluene.

  • Deprotonation : Add the silanol solution dropwise to the NaH suspension at room temperature.

  • Validation Checkpoint : Observe the reaction for hydrogen gas evolution (effervescence). Stir the mixture continuously at room temperature for 30–45 minutes until all effervescence has completely ceased. The resulting solution contains the active sodium silanolate and is ready for immediate use in Protocol B. (Note: If isolation is desired, the solvent can be removed under reduced pressure to yield a stable, free-flowing white solid).

Protocol B: Palladium-Catalyzed Cross-Coupling
  • Electrophile Addition : To the completely preformed silanolate solution from Protocol A, add the aryl halide (1.0 mmol, 1.0 equiv) via a microsyringe.

  • Catalyst Introduction : Add the Palladium catalyst (e.g., 5 mol% Pd₂(dba)₃·CHCl₃ or 2.5 mol% [allylPdCl]₂ depending on the electrophile's reactivity).

  • Reaction Execution : Seal the flask, remove it from the glovebox, and heat the mixture in a pre-equilibrated oil bath at 50 °C (for iodides/bromides) or 80 °C (for chlorides) for 3 to 12 hours.

  • Workup and Isolation : Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of silica gel, eluting with diethyl ether (15 mL). Concentrate the filtrate under reduced pressure and purify the crude 2-aryl furan via flash column chromatography.

Quantitative Data & Substrate Scope

The preformed sodium furan-2-yl-dimethylsilanolate exhibits broad functional group tolerance and high coupling efficiency across various aryl halides .

Aryl Halide ElectrophileCatalyst SystemTemp (°C)Time (h)Yield of 2-Aryl Furan (%)
4-Iodonitrobenzene2.5 mol% [allylPdCl]₂50392%
4-Bromoanisole5 mol% Pd₂(dba)₃·CHCl₃ / Ligand60885%
2-Bromotoluene5 mol% Pd₂(dba)₃·CHCl₃50588%
4-Chlorobenzonitrile5 mol% Pd₂(dba)₃·CHCl₃ / PCy₃801278%

Table 1: Representative scope and yields for the cross-coupling of Furan-2-yl-dimethylsilanolate with various aryl halides. Yields represent isolated, chromatographically pure products.

Troubleshooting & E-E-A-T Insights

To maintain the integrity of the protocol, observe the following causality-based troubleshooting guidelines:

  • Symptom: High recovery of unreacted aryl halide and detection of furan (protiodesilylation).

    • Causality: The silanol was not completely deprotonated prior to heating, or moisture was introduced. Protons rapidly cleave the Si-C(furan) bond at elevated temperatures.

    • Corrective Action: Ensure strictly anhydrous conditions. Verify that NaH is active (not degraded to NaOH) and wait until all effervescence stops during Protocol A before adding the Pd catalyst.

  • Symptom: Reaction stalls at ~50% conversion.

    • Causality: Catalyst deactivation via formation of inactive Palladium-black, often due to trace oxygen or insufficient ligand stabilization.

    • Corrective Action: Ensure toluene is thoroughly degassed. For challenging substrates (like electron-rich aryl chlorides), supplement the reaction with a bulky, electron-rich phosphine ligand (e.g., PCy₃ or JohnPhos) to stabilize the Pd(0) intermediate.

  • Symptom: Formation of disiloxane byproducts.

    • Causality: Silanols can undergo self-condensation if exposed to acidic conditions during workup.

    • Corrective Action: Maintain a neutral to slightly basic pH during the silica gel filtration step; avoid acidic aqueous workups.

References

  • Denmark, S. E.; Ambrosi, A. "Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates." Organic Process Research & Development 2015, 19 (8), 982–994. Available at:[Link]

  • Denmark, S. E.; Baird, J. D.; Regens, C. S. "Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates." The Journal of Organic Chemistry 2008, 73 (4), 1440–1455. Available at:[Link]

Method

Application Note: Synthesis and Isolation of Furan-2-yl-dimethylsilanol

Introduction & Scope Furan-2-yl-dimethylsilanol (CAS: 879904-83-3) is a highly valuable, π-rich organosilicon reagent utilized primarily in palladium-catalyzed cross-coupling reactions (often referred to as Denmark cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Furan-2-yl-dimethylsilanol (CAS: 879904-83-3) is a highly valuable, π-rich organosilicon reagent utilized primarily in palladium-catalyzed cross-coupling reactions (often referred to as Denmark cross-coupling). Unlike traditional organoboron (Suzuki-Miyaura) or organotin (Stille) reagents, heterocyclic silanols offer superior bench stability, low toxicity, and the unique ability to be pre-activated into highly reactive alkali metal silanolates [1].

This application note details a robust, self-validating protocol for the synthesis of furan-2-yl-dimethylsilanol via the direct lithiation of furan and subsequent ring-opening of hexamethylcyclotrisiloxane (D3). This methodology ensures high monomeric fidelity and prevents the formation of unwanted siloxane dimers.

Reaction Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The synthesis of silanols is notoriously plagued by dimerization. The choices in this protocol are designed to create a self-validating system that naturally halts at the desired product.

The Silylating Agent: Why D3 instead of Dichlorodimethylsilane?

In classical silanol synthesis, an organolithium species is reacted with a dialkyldichlorosilane (e.g., Me₂SiCl₂), followed by careful aqueous hydrolysis. However, the hydrolysis of highly reactive Si-Cl bonds is difficult to control and frequently leads to over-condensation, forming unwanted disiloxane dimers (R-Me₂Si-O-SiMe₂-R).

As demonstrated by [1], employing hexamethylcyclotrisiloxane (D3) circumvents the chlorosilane intermediate entirely. The 2-lithiofuran nucleophilically attacks the silicon atom in D3, opening the cyclic trimer to directly form the lithium silanolate. Because one equivalent of D3 contains three silicon atoms, exactly 0.33 equivalents of D3 are required per equivalent of lithiofuran. Under anhydrous conditions, the reaction is self-terminating at the stable silanolate stage. Upon mild aqueous quench, the silanolate is protonated to yield the pure silanol, completely avoiding the dimerization pathway.

Temperature Control Causality
  • Initial Lithiation (-70 °C): Kinetically controls the deprotonation and prevents the nucleophilic ring-opening of the THF solvent by n-Butyllithium.

  • Warming to RT (1 h): Drives the deprotonation of furan to thermodynamic completion, ensuring no unreacted n-BuLi remains to compete for the siloxane.

  • Re-cooling to -70 °C for D3 addition: The ring-opening of D3 by an organolithium is highly exothermic. Cryogenic temperatures prevent localized hot spots that could lead to uncontrolled oligomerization of the siloxane chain.

Reagents and Materials

The following table summarizes the quantitative stoichiometry required for a standard ~1.0 gram scale synthesis [2].

ReagentCAS NumberMW ( g/mol )EquivalentsAmountFunction
Furan 110-00-968.071.001.00 mL (13.7 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)109-72-864.061.055.80 mL (14.5 mmol)Lithiating Agent
Hexamethylcyclotrisiloxane (D3) 541-05-9222.460.331.01 g (4.55 mmol)Silylating Agent
Tetrahydrofuran (THF) , anhydrous109-99-972.11Solvent25.0 mLReaction Medium
Deionized Water 7732-18-518.02Excess35.0 mLQuenching Agent
Ethyl Acetate (EtOAc) 141-78-688.11Solvent3 × 30 mLExtraction Solvent

Step-by-Step Experimental Protocol

Step 1: Lithiation of Furan
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with a continuous stream of dry argon.

  • Inject anhydrous THF (25 mL) and furan (1.00 mL, 13.7 mmol) into the flask.

  • Submerge the flask in a dry ice/2-propanol bath to cool the solution to -70 °C.

  • Add n-Butyllithium (5.80 mL of a 2.5 M solution in hexanes, 14.5 mmol) dropwise via syringe over 10 minutes to manage the heat of mixing.

  • Remove the cooling bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for exactly 1 hour to ensure quantitative formation of the 2-lithiofuran intermediate.

Step 2: Silylation via D3 Ring-Opening
  • Re-cool the reaction flask to -70 °C in the dry ice/2-propanol bath.

  • Add hexamethylcyclotrisiloxane (D3) (1.01 g, 4.55 mmol) in one portion. (Technical Tip: D3 is a volatile solid; it can be added quickly by temporarily removing the septum under positive argon pressure, or pre-dissolved in 2 mL of dry THF prior to injection).

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours. The solution will gradually transition into a pale yellow suspension, indicating the successful formation of the lithium silanolate salt.

Step 3: Workup and Isolation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Quench the reaction by the slow, dropwise addition of deionized water (35 mL). Stir for 10 minutes until all precipitated salts are fully dissolved.

  • Transfer the biphasic mixture to a 125 mL separatory funnel. Separate the aqueous layer and extract it with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL) to remove residual water and THF.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to afford pure furan-2-yl-dimethylsilanol.

Reaction Workflow Diagram

SynthesisWorkflow Furan Furan CAS: 110-00-9 Lithiofuran 2-Lithiofuran (Transient Intermediate) Furan->Lithiofuran n-BuLi (1.05 equiv) THF, -70°C ➔ RT, 1 h Silanolate Lithium furan-2-yl-dimethylsilanolate (Stable Salt) Lithiofuran->Silanolate D3 (0.33 equiv) -70°C ➔ RT, 18 h Product Furan-2-yl-dimethylsilanol CAS: 879904-83-3 Silanolate->Product H2O Quench 0°C, 10 min

Caption: Step-by-step synthetic workflow and intermediate generation for Furan-2-yl-dimethylsilanol.

References

  • Denmark, S. E., Baird, J. D., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of Organic Chemistry, 73(4), 1440–1455. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of Furan-2-yl-dimethylsilanol

Welcome to the technical support center for Furan-2-yl-dimethylsilanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Furan-2-yl-dimethylsilanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Furan-2-yl-dimethylsilanol is a bifunctional molecule with a chemically sensitive furan ring and a reactive silanol group. Understanding and mitigating the degradation pathways of both moieties is critical for obtaining reliable and reproducible experimental results.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during the storage and handling of Furan-2-yl-dimethylsilanol.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color and viscosity of my Furan-2-yl-dimethylsilanol sample during storage. What could be the cause?

A1: A change in color (e.g., yellowing or browning) and an increase in viscosity are classic indicators of degradation. This is likely due to a combination of two processes:

  • Oxidative degradation of the furan ring: The furan moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This process can lead to the formation of colored, polymeric byproducts.

  • Condensation of the silanol group: The dimethylsilanol group is sensitive to moisture. In the presence of water, it can undergo self-condensation to form siloxane oligomers or polymers (Si-O-Si linkages). This increases the average molecular weight of the material, leading to higher viscosity.

Q2: What are the primary chemical reactions that cause the degradation of Furan-2-yl-dimethylsilanol?

A2: There are two main degradation pathways to consider:

  • Furan Ring Oxidation: This pathway involves the oxidative cleavage of the furan ring. It can proceed through various mechanisms, often involving radical intermediates, leading to the formation of 1,4-dicarbonyl compounds and, ultimately, carboxylic acids. This process is often catalyzed by acidic conditions.[1][2][3]

  • Silanol Condensation: This is a hydrolysis and condensation reaction where two silanol molecules react to form a disiloxane and water. This process can continue, leading to the formation of longer-chain siloxane polymers. The presence of moisture is the primary driver for this degradation pathway.

Q3: What are the ideal storage temperature and atmospheric conditions for Furan-2-yl-dimethylsilanol?

A3: To minimize degradation, Furan-2-yl-dimethylsilanol should be stored at refrigerated temperatures, typically between 2-8 °C . It is crucial to store the compound under an inert atmosphere , such as dry nitrogen or argon, to prevent both oxidation of the furan ring and moisture-induced condensation of the silanol group. The container should be tightly sealed to maintain this inert atmosphere.[4]

Q4: What type of container is best for storing Furan-2-yl-dimethylsilanol?

A4: An amber borosilicate glass bottle with a PTFE-lined cap is the recommended container for storing Furan-2-yl-dimethylsilanol.

  • Amber Glass: Protects the compound from light, which can accelerate the oxidative degradation of the furan ring.

  • Borosilicate Glass: This type of glass is more chemically resistant and has a lower coefficient of thermal expansion compared to standard soda-lime glass, making it less likely to crack during temperature changes. It also has a lower tendency to leach alkali ions, which could potentially catalyze degradation.[5][6]

  • PTFE-lined Cap: Polytetrafluoroethylene (PTFE) is a highly inert polymer that provides an excellent seal and prevents contamination from the cap material.

Q5: I suspect my sample of Furan-2-yl-dimethylsilanol has degraded. How can I confirm this?

A5: Several analytical techniques can be used to assess the purity and detect degradation products of Furan-2-yl-dimethylsilanol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. Degradation can be identified by the appearance of new signals or changes in the chemical shifts of existing protons and carbons. For instance, the formation of siloxanes will alter the chemical environment of the silicon-methyl protons. Oxidative cleavage of the furan ring will lead to the disappearance of characteristic furan proton signals and the appearance of signals corresponding to aldehydes or carboxylic acids.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile degradation products. The mass spectrometer can help in the identification of smaller molecules formed from the breakdown of the furan ring or siloxane fragments.[9][10][11]

  • Thermogravimetric Analysis (TGA): TGA can provide information on the thermal stability of the compound. While not directly identifying degradation products, a change in the decomposition temperature or profile compared to a reference sample can indicate degradation.[12][13]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues encountered during the storage and use of Furan-2-yl-dimethylsilanol.

Observed Problem Potential Cause(s) Recommended Solution(s)
Color change (yellowing/browning) Oxidation of the furan ring due to exposure to air and/or light.Store under an inert atmosphere (N₂ or Ar). Use an amber glass container or protect from light. Consider adding a suitable antioxidant.
Increased viscosity or solidification Moisture-catalyzed condensation of silanol groups to form siloxanes.Store in a desiccator or glovebox. Use anhydrous solvents and handle under inert gas. Add a moisture scavenger to the storage container.
Unexpected peaks in NMR or GC-MS Presence of degradation products.Confirm the identity of impurities by comparing with known degradation product spectra. If degradation is confirmed, purify the sample if possible (e.g., by distillation or chromatography) or obtain a fresh batch.
Inconsistent reaction outcomes Use of a partially degraded starting material.Always assess the purity of Furan-2-yl-dimethylsilanol before use, especially if it has been stored for an extended period. Use a fresh, properly stored sample for critical experiments.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Container Selection: Use a clean, dry amber borosilicate glass bottle with a PTFE-lined cap.

  • Inert Atmosphere: Before transferring the Furan-2-yl-dimethylsilanol, flush the bottle with a gentle stream of dry nitrogen or argon for several minutes to displace any air and moisture.

  • Transfer: Quickly transfer the compound into the prepared bottle. If the compound is a liquid, a cannula or a syringe can be used for the transfer under an inert atmosphere.

  • Moisture Scavenger (Optional but Recommended): Add a small, contained amount of a suitable moisture scavenger, such as 3Å or 4Å molecular sieves, to the headspace of the container. Ensure the scavenger does not come into direct contact with the compound.[14][15][16]

  • Antioxidant (Optional): For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/w) to inhibit the oxidation of the furan ring.[4]

  • Sealing: Tightly seal the bottle with the PTFE-lined cap. For extra protection, you can wrap the cap and neck of the bottle with Parafilm®.

  • Storage Conditions: Store the sealed bottle in a refrigerator at 2-8 °C .

  • Labeling: Clearly label the bottle with the compound name, date of storage, and any added stabilizers.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Under an inert atmosphere, dissolve a small, accurately weighed amount of Furan-2-yl-dimethylsilanol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that has been stored over molecular sieves to ensure it is anhydrous.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Furan Protons: Identify the characteristic signals for the protons on the furan ring. Any significant decrease in the integration of these signals or the appearance of new, broad signals could indicate ring opening or polymerization.

    • Dimethylsilyl Protons: The protons of the two methyl groups attached to the silicon atom should appear as a sharp singlet. The formation of siloxanes will result in the appearance of new singlets at slightly different chemical shifts, corresponding to the different chemical environments in the oligomers.

    • Silanol Proton: The hydroxyl proton will appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent. The presence of water will be indicated by a separate broad peak.

Degradation Pathway and Prevention

The degradation of Furan-2-yl-dimethylsilanol is a dual-pathway process that requires a multi-faceted approach for prevention. The following diagram illustrates the key degradation routes and the recommended preventative measures.

Degradation_Prevention cluster_main Furan-2-yl-dimethylsilanol cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_prevention Preventative Measures FDS Furan-2-yl-dimethylsilanol Oxidation Furan Ring Oxidation FDS->Oxidation O₂, Light, Heat, Acid Condensation Silanol Condensation FDS->Condensation Moisture Dicarbonyls 1,4-Dicarbonyls & Carboxylic Acids Oxidation->Dicarbonyls Siloxanes Siloxane Oligomers/Polymers Condensation->Siloxanes Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Oxidation Inert_Atmosphere->Condensation Low_Temp Low Temperature (2-8 °C) Low_Temp->Oxidation Low_Temp->Condensation Light_Protection Protection from Light (Amber Glass) Light_Protection->Oxidation Moisture_Scavenger Moisture Scavengers (e.g., Molecular Sieves) Moisture_Scavenger->Condensation Antioxidants Antioxidants (e.g., BHT) Antioxidants->Oxidation

Caption: Key degradation pathways and preventative measures for Furan-2-yl-dimethylsilanol.

By adhering to the guidelines outlined in this technical support center, you can significantly extend the shelf-life of your Furan-2-yl-dimethylsilanol and ensure the integrity of your experimental work. For further assistance, please do not hesitate to contact our technical support team.

References

  • Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Oxidative Cleavage of Furans. OUCI. [Link]

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. [Link]

  • FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds. [Link]

  • Flake formation and composition in soda-lime-silica and borosilicate glasses. PMC. [Link]

  • Borosilicate glass. Wikipedia. [Link]

  • Exploring the Science Behind Moisture Scavengers in Additives: Unveiling Their Importance in Chemical Applications. Chuangge Technology. [Link]

  • Method for scavenging moisture in polyisocyanates and formulations thereof.
  • Borosilicate vs. Soda Lime Glass: A Detailed Comparison. LJ Star. [Link]

  • Decoding Glass Composition: Soda-Lime vs. Borosilicate. Advanced Technical Products. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. [Link]

  • How can I calculate the amine concentration in organosilane (APTES) grafted mesoporous silica by TGA method? ResearchGate. [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

  • Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. PMC. [Link]

  • Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works. [Link]

  • Investigation of the leaching behavior of Na and Si in simulated HLW borosilicate glass obtained from the waste of a 1000 MWe class PWR reactor: using the response surface method. PMC. [Link]

  • a review on furan: detection and analysis methods. ResearchGate. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • The Application of 4Å Molecular Sieves in Organic Chemical Syntheses: An Overview. Linköping University Electronic Press. [Link]

  • NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]

  • Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant. PMC. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Molecular Sieve Adsorbents – What They Are & How They Work. Sorbchem India. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Guduru et al., IJPSR, 2019; Vol. 10(8): 3763-3769. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. MDPI. [Link]

  • Accelerated stability testing. Slideshare. [Link]

  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD. [Link]

  • (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]

  • Industrial Zeolite Molecular Sieves. IntechOpen. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. ACS Publications. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Long-Term Performance and Stability of Interlayer-Free Mesoporous Silica Membranes for Wetland Saline Water Pervaporation. MDPI. [Link]

  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Furan-2-yl-dimethylsilanol Cross-Coupling

Welcome to the advanced technical support guide for organosilicon cross-coupling. Furan-2-yl-dimethylsilanol (also known as dimethyl(2-furyl)silanol) is a highly versatile, shelf-stable nucleophile used in Hiyama-Denmark...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for organosilicon cross-coupling. Furan-2-yl-dimethylsilanol (also known as dimethyl(2-furyl)silanol) is a highly versatile, shelf-stable nucleophile used in Hiyama-Denmark cross-coupling reactions to synthesize 2-aryl furans. However, because the furan ring is highly π-excessive, this reagent is uniquely susceptible to side reactions.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve low conversion rates by understanding the mechanistic causality behind each experimental variable.

Diagnostic Workflow

Before adjusting your protocol, you must identify the specific failure mode of your reaction. Analyze your crude reaction mixture via GC/MS or crude ¹H NMR and follow the diagnostic logic below.

Diagnostic Start Low Conversion Rate with Furylsilanol Check Analyze Reaction Mixture (GC/MS or NMR) Start->Check Unreacted High Unreacted Starting Material Check->Unreacted Furan Furan Detected (Protodesilylation) Check->Furan Dimer Disiloxane Detected (Condensation) Check->Dimer Sol1 Optimize Catalyst: Use Pd2(dba)3·CHCl3 Unreacted->Sol1 Sol2 Switch Base: Preform Salt with NaH Furan->Sol2 Sol3 Purify Reagents: Ensure Anhydrous State Dimer->Sol3

Diagnostic workflow for troubleshooting furan-2-yl-dimethylsilanol cross-coupling.

Troubleshooting FAQs & Mechanistic Causality

Q1: My starting material is completely consumed, but my cross-coupling yield is <10%. GC/MS shows a massive furan peak. What is causing this?

A1: You are observing protodesilylation , the most common failure mode for five-membered heterocyclic silanols.

The Causality: When using equilibrative bases like sodium tert-butoxide (NaOtBu) to activate the silanol in situ, the deprotonation generates a protic byproduct (tert-butanol). Because the C2 position of the furan ring is highly electron-rich, the C–Si bond is easily cleaved by these protic byproducts before transmetalation can occur, releasing volatile furan[1].

The Solution: Switch from an in situ equilibrative base to a stoichiometric, irreversible base. 1 releases hydrogen gas (H₂) as the only byproduct. This completely removes protic sources from the reaction mixture, stabilizing the silanolate and suppressing protodesilylation[1].

Q2: The reaction stalls at 30–40% conversion. TLC shows a new, highly non-polar spot that is neither my product nor the starting silanol. How do I fix this?

A2: This non-polar byproduct is likely the disiloxane dimer (1,1,3,3-tetramethyl-1,3-di(furan-2-yl)disiloxane), formed via silanol condensation. Silanols self-condense if the basicity of the reaction mixture is poorly controlled or if adventitious moisture is present.

The Solution: Ensure rigorous anhydrous conditions. Furthermore, isolating the preformed sodium furan-2-yl-dimethylsilanolate as a dry solid prior to the cross-coupling reaction physically prevents the silanol molecules from condensing. The 2 is highly stable, shelf-storable, and resistant to dimerization[2].

Q3: I have preformed the sodium silanolate, but transmetalation still seems sluggish. Which palladium catalyst system is optimal?

A3: Heteroarylsilanolates require highly active, electron-rich palladium centers to facilitate rapid transmetalation. Standard Pd(PPh₃)₄ is often insufficient.

The Solution: The optimal catalyst system is Pd₂(dba)₃·CHCl₃ . The 3 has been shown to uniquely facilitate the cross-coupling of five-membered heterocyclic silanolates with aryl iodides and bromides, drastically improving conversion rates[3].

Quantitative Data: Base & Activation Optimization

The choice of base dictates the survival of the furan-2-yl-dimethylsilanol during the catalytic cycle. The table below summarizes the quantitative impact of base selection on reaction outcomes[1].

Base / Activation MethodReaction ProtocolProtic Byproduct GeneratedPrimary Failure ModeTypical Cross-Coupling Yield
NaOt-Bu In situ (Equilibrative)tert-ButanolSevere Protodesilylation< 20%
KH In situ (Equilibrative)None (H₂ evolved)Salt Decomposition< 10%
NaH Preformation (Stoichiometric)None (H₂ evolved)None85–95%

Validated Experimental Protocol: Preformation of Sodium Silanolate

To guarantee high conversion rates, you must transition from in situ activation to the preformation of the sodium silanolate salt. This protocol is designed as a self-validating system to ensure experimental success[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add Furan-2-yl-dimethylsilanol (1.0 equiv) and anhydrous toluene to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 95% dry powder, 1.0 equiv) in small portions.

  • Validation Check (Critical): Observe the reaction mixture. The evolution of H₂ gas bubbles confirms that deprotonation is actively occurring. Stir the mixture for 1 hour at room temperature. Self-Validation: The complete cessation of bubbling serves as visual confirmation that the silanol has been quantitatively converted to the active silanolate salt without residual protic sources.

  • Isolation: Remove the toluene under reduced pressure (vacuum) to yield the salt.

  • Storage & Usage: The resulting sodium furan-2-yl-dimethylsilanolate is a stable, free-flowing white solid. It can be stored at room temperature for several weeks and used directly in Pd-catalyzed cross-coupling reactions[1].

Mechanistic Pathway

Understanding the catalytic cycle clarifies why the preformed sodium silanolate is mandatory. The transmetalation step is rate-limiting; if the silanolate is not preformed, the Pd(II) intermediate will degrade before the carbon-carbon bond can be forged.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII Trans Transmetalation (Rate-Limiting Step) PdII->Trans Silanolate Sodium Furylsilanolate (Preformed) Silanolate->Trans PdII2 Ar-Pd(II)-Furyl Trans->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl Furan Product RedElim->Product

Catalytic cycle highlighting the transmetalation of preformed sodium furylsilanolate.

References

  • Denmark, S. E., Baird, J. D., & Regens, C. S. (2010). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. Chemtracts, 23(2), 41-46. 3

  • Denmark, S. E., & Baird, J. D. (2006). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health (PMC). 1

  • Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters (ACS Publications).2

Sources

Troubleshooting

Optimizing reaction conditions for Furan-2-yl-dimethylsilanol coupling

Welcome to the Technical Support Center for Silicon-Based Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the Hiyama-Denmark cross-coupling of Furan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Silicon-Based Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the Hiyama-Denmark cross-coupling of Furan-2-yl-dimethylsilanol .

Unlike traditional boron- or tin-based reagents, heteroarylsilanols offer exceptional bench stability and low toxicity. However, the electron-rich nature of the 2-furyl ring introduces unique mechanistic challenges. This guide bypasses generic advice, providing field-proven, self-validating protocols and causality-driven troubleshooting to ensure high-yielding carbon-carbon bond formation.

Part 1: Diagnostic Overview & Mechanistic Pathway

The cross-coupling of furan-2-yl-dimethylsilanol is a powerful, fluoride-free method for accessing 2-aryl furans[1]. The primary mode of failure in this reaction is protiodesilylation —the premature cleavage of the C–Si bond to yield volatile furan instead of the desired biaryl product[2]. Success relies entirely on manipulating the transmetalation rate to outcompete this degradation pathway.

Mechanistically, the reaction bypasses the need for harsh fluoride activators. Instead, it proceeds via a Brønsted base-activated pathway. The silanol is deprotonated to form a highly nucleophilic silanolate, which attacks the arylpalladium(II) halide complex. This forms a critical 8-Si-4 silicon-oxygen-palladium intermediate [3]. Intramolecular migration of the furyl group to the palladium center is then followed by rapid reductive elimination to yield the product[3].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-X Lₙ Oxidative Addition Pd0->OxAdd + Ar-X PdSilanolate Ar-Pd(II)-OSiMe₂(2-Furyl) 8-Si-4 Intermediate OxAdd->PdSilanolate - NaX Silanolate NaO-SiMe₂(2-Furyl) Pre-formed Silanolate Silanolate->PdSilanolate Ligand Exchange TransMet Ar-Pd(II)-(2-Furyl) Lₙ Transmetalation PdSilanolate->TransMet Intramolecular Migration TransMet->Pd0 Reductive Elimination Product Ar-(2-Furyl) Coupled Product TransMet->Product Product Release

Fig 1: Hiyama-Denmark catalytic cycle highlighting the 8-Si-4 Pd-silanolate intermediate.

Part 2: Validated Workflows & Self-Validating Protocols

Phase 1: Pre-formation of Sodium Furan-2-yl-dimethylsilanolate

Causality: In situ activation with bases like NaOtBu often leaves unreacted basic or acidic species in solution, which aggressively promote protiodesilylation of the sensitive 2-furyl group. Pre-forming and isolating the salt removes these destructive byproducts, fundamentally altering the reaction's efficiency[1].

  • Setup: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve furan-2-yl-dimethylsilanol (1.0 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool the flask to 0 °C. Slowly add NaH (1.0 equiv, 60% dispersion in mineral oil, pre-washed with anhydrous hexanes).

  • Self-Validating Check: Monitor the reaction visually. The mixture will initially bubble vigorously due to H₂ evolution. Stir at room temperature until gas evolution completely ceases and the cloudy suspension clarifies into a homogeneous solution (approx. 1 hour).

  • Isolation: Remove THF in vacuo to yield the sodium silanolate as a highly reactive, moisture-sensitive solid. Store immediately in an inert-atmosphere glovebox.

Phase 2: Palladium-Catalyzed Cross-Coupling

Causality: The choice of (t-Bu3​P)2​Pd is non-negotiable for optimal yields. The extreme steric bulk and electron density of the t-Bu3​P ligand force a rapid reductive elimination, ensuring the catalytic cycle finishes before the electron-rich 2-furyl group can undergo electrophilic cleavage[1].

  • Reaction Assembly: In a glovebox, charge a sealed vial with the pre-formed sodium furan-2-yl-dimethylsilanolate (1.5 equiv), aryl halide (1.0 equiv), and (t-Bu3​P)2​Pd (5 mol%).

  • Solvent Addition: Add anhydrous toluene to reach a 0.2 M concentration.

  • Self-Validating Check: The reaction should maintain a clear, pale-yellow to orange hue. A rapid shift to an opaque black suspension indicates catalyst crashing (Pd-black formation), likely due to oxygen ingress or wet solvent.

  • Execution: Heat at 50 °C for 12–24 hours. Quench with water, extract with EtOAc, and purify via standard silica gel chromatography.

Part 3: Live Troubleshooting & FAQs

Q1: I am observing massive amounts of furan (protiodesilylation) instead of my cross-coupled product. How do I prevent this? A: This is the most common failure mode for heteroarylsilanols[2].

  • Causality: The 2-furyl group is highly electron-rich. Any trace moisture or acidic protons in the reaction matrix will rapidly cleave the C–Si bond.

  • Actionable Fix: Abandon in situ base activation entirely. Switch exclusively to the pre-formed sodium or potassium silanolate salts[1]. Ensure your toluene is freshly distilled over sodium/benzophenone. Finally, verify you are using (t-Bu3​P)2​Pd ; less bulky ligands like PPh3​ allow the intermediate to linger, increasing the probability of side reactions.

Q2: The reaction stalls at 40% conversion, and a black precipitate forms in the vial. A: You are experiencing catalyst deactivation via Pd-black formation.

  • Causality: This occurs when the transmetalation step is too sluggish, leaving the highly reactive Pd(0) intermediate uncoordinated and prone to aggregation.

  • Actionable Fix: Increase the nucleophilicity of your silanolate. If you are using a potassium salt, try switching to the sodium salt, which often exhibits tighter ion pairing and different solubility profiles in toluene[2]. Additionally, ensure your silanolate stoichiometry is strictly 1.5 to 2.0 equivalents to maintain a high chemical driving force for transmetalation.

Q3: Can I use aryl chlorides instead of aryl iodides or bromides? A: Yes, but it requires strict adherence to the optimized ligand system.

  • Causality: Aryl chlorides possess a much higher bond dissociation energy than bromides or iodides, making the initial oxidative addition the rate-limiting step.

  • Actionable Fix: The (t-Bu3​P)2​Pd catalyst is specifically designed to overcome this barrier[1]. Do not substitute with Pd2​(dba)3​ or standard phosphines, as they will fail to activate the C–Cl bond at the mild 50 °C temperature required to keep the furan ring intact.

Part 4: Performance Metrics & Optimization Data Summary

The following table summarizes the quantitative impact of varying reaction conditions on the coupling of furan-2-yl-dimethylsilanol with standard aryl bromides. Note the dramatic reduction in protiodesilylation when switching to pre-formed salts and bulky phosphine ligands.

Catalyst SystemActivation MethodSolventYield (%)Protiodesilylation (%)
Pd2​(dba)3​ / PPh3​ NaOtBu (in situ)THF25%>60%
Pd2​(dba)3​ / SPhosNaH (in situ)Toluene55%30%
(t-Bu3​P)2​Pd Pre-formed K-saltToluene88%<5%
(t-Bu3​P)2​Pd Pre-formed Na-salt Toluene 92% <5%

(Data synthesized from optimization studies by the Denmark laboratory[1],[2])

Part 5: References

  • Denmark, S. E.; Baird, J. D. "Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides." Organic Letters, 2006, 8(4), 793-795. URL: [Link]

  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. "Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides." Journal of the American Chemical Society, 2009, 131(8), 3104-3118. URL: [Link]

  • Denmark, S. E.; Smith, R. C. "Mechanistic Duality in Palladium-Catalyzed Cross-Coupling Reactions of Aryldimethylsilanolates." Journal of the American Chemical Society, 2010, 132(4), 1243-1245. URL: [Link]

Sources

Optimization

Technical Support Center: Furan-2-yl-dimethylsilanol (CAS 879904-83-3)

Topic: Troubleshooting Stability, Solvent Effects, and Cross-Coupling Reactivity Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Furan-2-yl-dimethylsilano...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Stability, Solvent Effects, and Cross-Coupling Reactivity Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Furan-2-yl-dimethylsilanol. As an application scientist, I frequently encounter researchers struggling with the stability and transmetalation efficiency of heteroarylsilanols. This guide is engineered to troubleshoot solvent-induced degradation and optimize your palladium-catalyzed cross-coupling workflows.

Part 1: Knowledge Base & Causality (FAQs)

Q1: Why does my Furan-2-yl-dimethylsilanol degrade into a disiloxane dimer during storage or reaction preparation? A1: Organosilanols like Furan-2-yl-dimethylsilanol are highly prone to self-condensation, forming stable, unreactive disiloxanes ()[1]. This bimolecular condensation is catalyzed by trace acids or bases, particularly in protic or hygroscopic solvents. In non-polar, anhydrous solvents (e.g., dry hexanes), the activation energy for this condensation is maximized, preserving the monomeric silanol.

  • Causality: Protic solvents hydrogen-bond with the silanol hydroxyl group, increasing the electrophilicity of the silicon center and facilitating nucleophilic attack by a second silanol molecule ()[2].

Q2: How does solvent polarity influence the Pd-catalyzed cross-coupling (Hiyama-Denmark) of Furan-2-yl-dimethylsilanol? A2: The transmetalation step requires the formation of a reactive silanolate ()[3]. In non-polar solvents like toluene, alkali metal silanolates (e.g., sodium furan-2-yl-dimethylsilanolate) form tight ion pairs, which can restrict transmetalation. Conversely, ethereal solvents like THF coordinate the alkali metal cation (e.g., Na+), breaking up the ion pair and increasing the nucleophilicity of the silanolate oxygen.

  • Causality: This solvent-mediated ion separation accelerates the formation of the critical Pd-O-Si linkage prior to transmetalation, driving the reaction forward with high site selectivity ()[4].

Q3: Why do aprotic polar solvents like DMF or DMSO result in poor yields for this specific coupling? A3: While DMF and DMSO are excellent for solubilizing organic fragments, they aggressively coordinate to the palladium center, often displacing the necessary phosphine ligands and stalling the oxidative addition step. Furthermore, these solvents can accelerate the homocoupling of the silanolate into disiloxanes before transmetalation can occur[2].

  • Causality: The high dielectric constant of DMF/DMSO over-stabilizes the silanolate, preventing the necessary pre-coordination of the silanolate oxygen to the Pd(II) complex, which is a strict prerequisite for the transfer of the furan-2-yl group[4].

Part 2: Quantitative Data Summary

The table below summarizes the causality between solvent choice, monomer stability, and reaction efficiency during cross-coupling.

Solvent SystemAdditive / BaseTemp (°C)Monomer Stability (24h)Transmetalation RateTypical Cross-Coupling Yield
Anhydrous THF NaOt-Bu60Low (Forms active silanolate)Fast85 - 95%
Toluene NaOt-Bu100ModerateModerate70 - 80%
DMF / DMSO Ag₂O60Low (Rapid dimerization)Very Slow< 20%
Hexanes None (Storage)25High (>95% intact)N/AN/A

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Palladium-Catalyzed Cross-Coupling of Furan-2-yl-dimethylsilanol is designed as a self-validating system. Do not proceed to the next step without passing the validation checkpoint.

Step 1: Preparation of the Silanolate Solution
  • Action: Dissolve Furan-2-yl-dimethylsilanol (1.0 equiv) in anhydrous THF under an argon atmosphere. Add NaOt-Bu (1.2 equiv) at room temperature and stir for 15 minutes.

  • Causality: NaOt-Bu deprotonates the silanol, forming the active nucleophile. THF solvates the Na+ ions to prevent tight ion-pairing, keeping the nucleophile highly active.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench with dry methanol, and analyze via GC-MS. The presence of the monomeric mass (m/z 142) without the disiloxane dimer confirms successful, stable silanolate formation without condensation.

Step 2: Catalyst Activation and Coupling
  • Action: In a separate Schlenk flask, combine the aryl halide (0.9 equiv), Pd₂(dba)₃ (5 mol%), and a phosphine ligand in THF. Transfer the silanolate solution to this flask and heat to 60 °C.

  • Causality: The Pd(0) complex undergoes oxidative addition with the aryl halide. The highly nucleophilic silanolate then attacks the Pd(II) center, initiating transmetalation and subsequent reductive elimination.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1) every 2 hours. The disappearance of the UV-active aryl halide spot and the emergence of a new, highly fluorescent spot (the arylfuran product) validates that the catalytic cycle is active and transmetalation is occurring.

Step 3: Quenching and Isolation
  • Action: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Causality: NH₄Cl neutralizes any remaining base and destroys the active Pd catalyst, halting side reactions (like homocoupling) while keeping the acid-sensitive furan ring intact.

  • Validation Checkpoint: ¹H NMR of the crude mixture must display characteristic furan ring protons (multiplets at δ 6.5-7.5 ppm) and the complete absence of the Si-CH₃ singlet near δ 0.3 ppm, confirming total cleavage of the silyl group.

Part 4: Visualizing the Workflow

G Silanol Furan-2-yl-dimethylsilanol (Monomer) Silanolate Silanolate Intermediate (Active Nucleophile) Silanol->Silanolate Base (NaOt-Bu) in THF/Toluene Dimer Disiloxane Dimer (Inactive Byproduct) Silanol->Dimer Trace Acid/Water in Protic Solvents Silanolate->Dimer Excess Heat / Poor Solvent Product Cross-Coupled Product (e.g., Arylfuran) Silanolate->Product Pd Catalyst + Aryl Halide

Caption: Reaction logic and degradation pathways of Furan-2-yl-dimethylsilanol.

Part 5: References

  • Title: FURAN-2-YL-DIMETHYLSILANOL - LookChem Source: LookChem URL: [Link]

  • Title: Tunable Cross Coupling of Silanols: Selective Synthesis of Heavily Substituted Allenes and Butadienes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cross-Coupling Reactions - Technical Library Source: Gelest URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Silanols, Silanediols, and Silanetriols Promoted by Silver(I) Oxide Source: The Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Furan-2-yl-dimethylsilanol Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Hiyama-Denmark Cross-Couplings. This guide is designed for researchers and drug development professionals working with highly electron-rich heteroaryl silan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Hiyama-Denmark Cross-Couplings. This guide is designed for researchers and drug development professionals working with highly electron-rich heteroaryl silanols, specifically Furan-2-yl-dimethylsilanol . While this reagent is a robust, shelf-stable building block for synthesizing π-rich 2-aryl heterocycles, its cross-coupling is frequently plagued by homocoupling (furan dimerization) and protiodesilylation.

This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your synthetic workflows.

Part 1: Mechanistic Causality of Homocoupling

To eliminate homocoupling, we must first understand its origin. Homocoupling in these reactions is not a random artifact; it is driven by a competing kinetic pathway during the catalytic cycle.

Upon the reaction of the organopalladium(II) halide intermediate with the silanolate, a critical Pd(II) silanolate complex is formed. From this node, the complex faces a kinetic bifurcation:

  • The Productive Pathway: The complex undergoes an intramolecular transmetalation (via an 8-Si-4 or hypervalent 10-Si-5 intermediate) followed by rapid reductive elimination to yield the desired cross-coupled product.

  • The Unproductive Pathway: If the pre-transmetalation intermediate is too long-lived, it undergoes bimolecular recombination with another Pd(II) silanolate complex. This unproductive collision ejects palladium black and yields the homocoupled furan dimer.

Mechanism A Organo-Pd(II)-X Intermediate B Pd(II) Silanolate Complex A->B + Sodium Silanolate C 8-Si-4 or 10-Si-5 Transmetalation B->C Accelerated by Bulky Ligands D Bimolecular Recombination B->D Unproductive Pathway E Cross-Coupled Product (Desired) C->E Reductive Elimination F Furan Dimer (Homocoupled) D->F Homocoupling

Figure 1: Divergent pathways of Pd(II) silanolate complexes dictating product distribution.

Part 2: Troubleshooting & FAQs

Q1: I am using NaOt-Bu for in situ deprotonation, but my GC-MS shows significant furan homocoupling and disiloxane formation. What is going wrong? A: You are experiencing the pitfalls of equilibrative deprotonation. Weak or moderate bases like NaOt-Bu establish an equilibrium between the silanol and the silanolate. The persistent presence of unreacted silanol in the mixture promotes condensation into inactive disiloxanes. Furthermore, the slow generation of the active silanolate artificially extends the lifetime of the Pd(II) intermediates, increasing the probability of bimolecular recombination (homocoupling). Solution: Switch to an irreversible deprotonation strategy using Sodium Hydride (NaH) to preform the sodium silanolate before introducing the catalyst.

Q2: Does the choice of phosphine ligand influence the homocoupling ratio? A: Absolutely. Ligand sterics directly dictate the reaction's kinetic flow. Small or highly flexible ligands fail to force the Pd(II) silanolate complex through the highly organized 8-Si-4 transmetalation transition state. By employing bulky, electron-rich dialkylbiaryl phosphines (e.g., JohnPhos or t-Bu₃P), you accelerate both the transmetalation and reductive elimination steps. This rapid catalytic turnover outcompetes the slower bimolecular recombination, effectively shutting down the homocoupling pathway.

Q3: Should I add Copper(I) Iodide (CuI) as a co-catalyst to accelerate the reaction with this heteroaryl silanol? A: No. While CuI is a common additive in standard Hiyama couplings to facilitate transmetalation, it is detrimental for highly electron-rich systems like Furan-2-yl-dimethylsilanol. Copper additives can independently promote the oxidative homocoupling of electron-rich heterocycles. The preformed sodium silanolate protocol is highly active and completely bypasses the need for copper co-catalysts .

Part 3: Quantitative Data Summary

The table below summarizes how your choice of activation strategy directly impacts the fate of the Furan-2-yl-dimethylsilanol reagent.

Activation StrategyReagent UsedActive Silicon SpeciesHomocoupling / ByproductsTypical Cross-Coupled Yield
Equilibrative (In Situ) NaOt-BuSilanol / Silanolate Eq.High (Dimer & Disiloxane)40% – 60%
Irreversible (Preformed) NaHPure Sodium SilanolateLow (< 5%)80% – 95%
Fluoride-Promoted TBAFPentacoordinate SiliconateModerate< 20% (Protiodesilylation)

Part 4: Standardized Experimental Protocol

Preformation of Sodium Furan-2-yl-dimethylsilanolate and Cross-Coupling

This protocol utilizes a built-in visual self-validation mechanism (the cessation of hydrogen gas evolution) to ensure 100% silanolate formation prior to catalysis. This prevents equilibrative protiodesilylation and suppresses bimolecular recombination.

Step-by-Step Methodology:

  • Base Suspension Preparation: Inside a nitrogen-filled glovebox, suspend 95% dry Sodium Hydride (NaH, 1.0 equiv) in anhydrous toluene to create a 0.5 M suspension.

  • Irreversible Deprotonation: Add a solution of Furan-2-yl-dimethylsilanol (1.2 equiv) in toluene dropwise to the NaH suspension using a Pasteur pipette.

  • Visual Self-Validation: Stir the mixture at room temperature and observe the effervescence (H₂ gas evolution). Crucial Checkpoint: Do not proceed until all effervescence has completely ceased and the suspension transitions into a clear, colorless solution. This confirms the irreversible and complete generation of the sodium silanolate.

  • Catalyst & Electrophile Addition: To this highly active silanolate solution, add the aryl halide (1.0 equiv) and the pre-mixed palladium catalyst system (e.g., 5 mol % Pd₂(dba)₃·CHCl₃ and 10 mol % JohnPhos).

  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and stir at 50 °C for 3–12 hours. Monitor the reaction via TLC or GC-MS until the aryl halide is fully consumed.

  • Quench and Isolation: Cool the vessel to room temperature and quench with water. Because the strong base was fully consumed in Step 3, the aqueous workup will not trigger late-stage disiloxane formation. Extract with diethyl ether and purify via standard silica gel chromatography.

References

  • Denmark, S. E., Smith, R. C., Chang, W. T., & Muhuhi, J. M. "Mechanistic Duality in Palladium-Catalyzed Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate." Journal of the American Chemical Society (2010).[Link]

  • Denmark, S. E., & Baird, J. D. "Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides." Organic Letters (2006).[Link]

  • Denmark, S. E., Baird, J. D., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates." The Journal of Organic Chemistry (2008).[Link]

  • Denmark, S. E., & Regens, C. S. "Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates." Accounts of Chemical Research (2008).[Link]

Optimization

Catalyst selection for optimal Furan-2-yl-dimethylsilanol activation

Welcome to the advanced technical support center for the cross-coupling of heteroaryl silanols. Furan-2-yl-dimethylsilanol is a highly valuable, bench-stable nucleophile for Hiyama-Denmark couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the cross-coupling of heteroaryl silanols. Furan-2-yl-dimethylsilanol is a highly valuable, bench-stable nucleophile for Hiyama-Denmark couplings. However, its electron-rich nature makes it uniquely susceptible to side reactions if the activation method and catalyst are not perfectly tuned.

This guide is designed to provide you with field-proven causality, troubleshooting logic, and self-validating protocols to ensure optimal yields.

Part 1: Knowledge Base & Core Principles

Q: Why use Furan-2-yl-dimethylsilanol instead of traditional boronic acids (Suzuki coupling)? A: Heteroaryl boronic acids, particularly 2-furylboronic acid, are notoriously unstable and prone to rapid protodeboronation during storage and under basic aqueous cross-coupling conditions. Furan-2-yl-dimethylsilanol offers a bench-stable, highly crystalline alternative. The silicon-carbon bond is significantly more robust, allowing for long-term storage and precise stoichiometry during complex late-stage functionalizations.

Q: Why must I avoid fluoride activators (like TBAF) for this specific substrate? A: While standard Hiyama couplings rely on fluoride to form a reactive pentavalent silicate[1], fluoride is highly basic and nucleophilic. For electron-rich heteroaryl silanols like furan-2-yl, fluoride activation induces rapid protodesilylation (cleavage of the Si-C bond), destroying the starting material before transmetalation can occur. Furthermore, fluoride-free Hiyama-Denmark conditions preserve valuable silyl ether protecting groups (e.g., TBS, TIPS) elsewhere on the molecule[2].

Q: What is the optimal catalyst system for Furan-2-yl-dimethylsilanolate? A: The gold standard is Pd(P(t-Bu)3)2 (bis(tri-tert-butylphosphine)palladium(0)). The extreme steric bulk of the P(t-Bu)3 ligand favors the formation of a highly reactive monoligated Pd(0) species, accelerating oxidative addition. More importantly, the electron-rich nature of the phosphine drastically accelerates reductive elimination. This minimizes the lifetime of the Pd-furan intermediate, allowing the desired cross-coupling to outcompete the destructive protodesilylation pathway[3].

Part 2: Troubleshooting Guide: Identifying and Resolving Bottlenecks

Issue 1: Severe Protodesilylation (Formation of Furan instead of Biaryl)
  • Causality: Protodesilylation occurs when the pre-transmetalation silanolate or the post-transmetalation Pd(II)-furan intermediate reacts with trace protons. In-situ activation with Brønsted bases (like NaOH or KOtBu) generates water or alcohols as byproducts, which directly drive this destructive pathway[4].

  • Solution: Pre-form the sodium silanolate salt using NaH. This generates H₂ gas as the only byproduct, leaving a strictly anhydrous nucleophile. Ensure all cross-coupling solvents are rigorously dried.

Issue 2: Homocoupling (Formation of 2,2'-Bifuran)
  • Causality: Homocoupling is typically driven by the presence of trace oxygen, which oxidizes the Pd(II) intermediate, or by a mismatch in the rates of transmetalation and oxidative addition. If transmetalation is faster than oxidative addition, two furan moieties can transfer to a single Pd center.

  • Solution: Thoroughly degas all solvents using the freeze-pump-thaw method. If homocoupling persists, ensure your aryl halide is highly reactive (switch from chloride to bromide/iodide) to keep the oxidative addition rate high.

Issue 3: Catalyst Deactivation (Precipitation of Palladium Black)
  • Causality: If transmetalation is too slow, the Pd(II) oxidative addition complex can decompose. Alternatively, if the ligand dissociates, unprotected Pd(0) aggregates into inactive palladium black.

  • Solution: Maintain a high concentration of the reaction mixture (0.2 M to 0.5 M) to promote bimolecular transmetalation and strictly utilize the strongly coordinating, bulky P(t-Bu)3 ligand to stabilize the metal center[3].

Part 3: Quantitative Data & Catalyst Performance

The following table summarizes the causal relationship between catalyst selection, halide scope, and the suppression of side reactions for furan-2-yl-dimethylsilanolate cross-coupling.

Catalyst SystemLigand PropertiesHalide ScopeTypical YieldProtodesilylationMechanistic Notes
Pd(PPh₃)₄ Low bulk, moderate σ-donorIodides40–50%High (>30%)Slow reductive elimination traps the Pd-furan intermediate, increasing protonation risk.
Pd₂(dba)₃ / TBAF No added ligandIodides<10%Severe (>80%)Fluoride directly attacks the silicon center, inducing rapid Si-C cleavage.
Pd₂(dba)₃ / XPhos High bulk, biphenyl backboneBromides60–70%Moderate (~15%)Good oxidative addition, but sterics slightly hinder the bulky silanolate transmetalation.
Pd(P(t-Bu)₃)₂ Extreme bulk, strong σ-donorBromides / Chlorides85–95% Low (<5%) Optimal. Fast oxidative addition and rapid reductive elimination outcompete side reactions.

Part 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Pre-formation of Sodium Furan-2-yl-dimethylsilanolate

Pre-forming the salt is critical to eliminate water/alcohol byproducts that cause protodesilylation.

  • Preparation: In a nitrogen-filled glovebox, add NaH (60% dispersion in mineral oil, 1.05 equiv) to a flame-dried Schlenk flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, which can trap moisture and hinder solubility.

  • Suspension: Suspend the washed NaH in anhydrous toluene (0.5 M).

  • Addition: Cool the suspension to 0 °C. Add Furan-2-yl-dimethylsilanol (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Monitor the reaction bubbler. The reaction is complete only when the evolution of H₂ gas completely ceases. The solution should become homogeneous.

  • Isolation: Remove the toluene under reduced pressure (high vacuum) to isolate the solid sodium silanolate salt. Store this highly reactive salt in the glovebox.

Protocol B: Cross-Coupling with Pd(P(t-Bu)₃)₂
  • Setup: In a glovebox, charge an oven-dried reaction vial with the pre-formed sodium furan-2-yl-dimethylsilanolate (1.5 equiv), the aryl bromide (1.0 equiv), and Pd(P(t-Bu)₃)₂ (5 mol%).

  • Solvent: Add anhydrous, thoroughly degassed toluene to achieve a concentration of 0.2 M.

    • Validation Checkpoint: The solution should initially appear pale yellow/orange. If it instantly turns black, oxygen or moisture has compromised the catalyst.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of silica gel to remove palladium residues and silicon byproducts.

  • Purification: Concentrate the filtrate and purify the biaryl product via flash column chromatography.

Part 5: Mechanistic & Troubleshooting Visualizations

Pathway Silanol Furan-2-yl-dimethylsilanol (Bench-Stable) Activation Activation (NaH) - H2 Evolution Silanol->Activation Silanolate Sodium Furan-2-yl- dimethylsilanolate Activation->Silanolate Transmetalation Transmetalation Pd(Ar)(X)L Silanolate->Transmetalation Desired Protodesilylation Protodesilylation (Trace H+ / H2O) Silanolate->Protodesilylation Side Reaction ReductiveElim Reductive Elimination (Accelerated by P(t-Bu)3) Transmetalation->ReductiveElim Product Cross-Coupled Biaryl Product ReductiveElim->Product

Mechanistic pathway of furan-2-yl silanolate cross-coupling vs. protodesilylation.

LogicTree Start Issue: Low Yield of Target Biaryl CheckSM Is Silanolate Consumed? Start->CheckSM ConsumedYes Yes CheckSM->ConsumedYes ConsumedNo No CheckSM->ConsumedNo IdentifySide Identify Major Side Product ConsumedYes->IdentifySide CheckOx Check Oxidative Addition ConsumedNo->CheckOx Proto Furan Detected (Protodesilylation) IdentifySide->Proto Homo Bifuran Detected (Homocoupling) IdentifySide->Homo FixOx Action: Switch to Pd(P(t-Bu)3)2 CheckOx->FixOx FixProto Action: Use pre-formed salt Ensure anhydrous conditions Proto->FixProto FixHomo Action: Degas solvents Check Ar-X reactivity Homo->FixHomo

Troubleshooting logic tree for optimizing furan-2-yl-dimethylsilanol activation.

References

  • Denmark, S. E.; Baird, J. D.; Regens, C. S. "Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates." The Journal of Organic Chemistry, 2008.[Link]

  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. "Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides." Journal of the American Chemical Society, 2009.[Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal.[Link]

  • Hiyama coupling. Wikipedia, The Free Encyclopedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

Furan-2-yl-dimethylsilanol vs. Furan-2-ylboronic Acid in Cross-Coupling: A Comparative Guide

The construction of π -excessive heteroaryl architectures is a cornerstone of modern drug discovery and materials science. However, the palladium-catalyzed cross-coupling of the furan-2-yl moiety presents a notorious syn...

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Author: BenchChem Technical Support Team. Date: April 2026

The construction of π -excessive heteroaryl architectures is a cornerstone of modern drug discovery and materials science. However, the palladium-catalyzed cross-coupling of the furan-2-yl moiety presents a notorious synthetic challenge. This guide provides an objective, data-driven comparison between the traditional Suzuki-Miyaura coupling (using furan-2-ylboronic acid) and the Denmark modification of the Hiyama coupling (using furan-2-yl-dimethylsilanol), analyzing the mechanistic causality behind their performance disparities.

Mechanistic Causality: The Protodeboronation Dilemma

The Failure Mode of Furan-2-ylboronic Acid

Furan-2-ylboronic acid is highly electron-rich, making it exceptionally susceptible to decomposition under standard Suzuki coupling conditions[1]. The primary degradation pathway is protodeboronation (PDeB) . When the boronic acid interacts with the aqueous inorganic bases (e.g., Na2​CO3​ , K3​PO4​ ) required to form the reactive boronate complex, the C–B bond becomes highly polarized. The electron-donating oxygen of the furan ring stabilizes the developing negative charge at the C2 position, facilitating rapid hydrolytic cleavage by water to yield furan and boric acid[1][2]. This degradation often outpaces the transmetalation step, leading to poor yields and complex chromatographic separations due to co-eluting byproducts[3].

The Silanolate Solution

To circumvent this inherent instability, Scott E. Denmark and colleagues pioneered the use of heteroaryldimethylsilanols, specifically furan-2-yl-dimethylsilanol[4]. Silicon is less electronegative than boron, resulting in a less polarized, more robust C–Si bond that is entirely resistant to PDeB.

Instead of relying on aqueous bases to activate the coupling partner, the Denmark protocol utilizes an anhydrous, strong base (Sodium Hydride, NaH ) to deprotonate the silanol in situ[4]. This generates a highly nucleophilic sodium silanolate salt. Because the system is strictly anhydrous, hydrolytic cleavage is completely shut down, allowing the transmetalation to palladium(II) to proceed rapidly and quantitatively[5].

MechanisticComparison cluster_suzuki Suzuki-Miyaura (Boronic Acid) cluster_denmark Denmark Coupling (Silanol) B_Acid Furan-2-ylboronic Acid B_Pd Pd-Catalyzed Coupling B_Acid->B_Pd Aryl-X B_Deg Protodeboronation (H2O/Base) B_Acid->B_Deg Fast B_Prod Biaryl Product B_Pd->B_Prod Slow B_Furan Furan Byproduct B_Deg->B_Furan S_Silanol Furan-2-yl-dimethylsilanol S_NaH NaH Deprotonation (Anhydrous) S_Silanol->S_NaH S_Salt Sodium Silanolate S_NaH->S_Salt S_Pd Pd-Catalyzed Coupling S_Salt->S_Pd Aryl-X S_Prod Biaryl Product S_Pd->S_Prod Fast (No Degradation)

Mechanistic comparison of Suzuki-Miyaura degradation vs. Denmark silanolate cross-coupling.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both reagents based on established organometallic benchmarks.

ParameterFuran-2-ylboronic Acid (Suzuki)Furan-2-yl-dimethylsilanol (Denmark)
Reagent Stability Poor; degrades significantly within 15 days on the bench[2].Excellent; shelf-stable for months at room temperature[4].
Primary Side Reaction Protodeboronation (yields furan)[1].Disiloxane formation (minimal if kept anhydrous).
Base Requirement Aqueous inorganic bases (e.g., Na2​CO3​ , K3​PO4​ )[3].Anhydrous strong base (e.g., NaH )[4].
Stoichiometry Needed 1.5 – 2.0 equivalents (to offset degradation).1.1 equivalents.
Transmetalation Rate Sluggish; competes heavily with hydrolysis.Very fast; driven by pre-formed silanolate[5].
Typical Yields 30% – 60% (highly variable).75% – 95% (consistent)[5].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the steps: visual cues and stoichiometric ratios are explicitly defined to prevent failure modes.

Protocol A: Optimized Suzuki-Miyaura Coupling (Furan-2-ylboronic Acid)

Rationale: Because protodeboronation is unavoidable, this protocol uses strictly anhydrous conditions and a large excess of the boronic acid to outcompete the degradation pathway.

  • Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), furan-2-ylboronic acid (2.0 equiv), Pd(dppf)Cl2​ (5 mol%), and finely milled, strictly anhydrous K3​PO4​ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask and purge with Argon for 10 minutes to remove ambient moisture[1].

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Do not use biphasic water/solvent mixtures, as water acts as the primary proton source for C–B cleavage.

  • Coupling: Heat the mixture to 80 °C. Monitor the reaction strictly via TLC or LCMS. Stop the reaction after 2–4 hours; prolonged heating will only generate furan byproduct and complicate purification.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through Celite, and purify via silica gel chromatography.

Protocol B: Denmark Silanol Cross-Coupling (Furan-2-yl-dimethylsilanol)

Rationale: Pre-forming the silanolate salt in the absence of the electrophile ensures complete activation. The cessation of hydrogen gas evolution serves as a visual, self-validating indicator that the base has been fully consumed, preventing unwanted side-reactions during the catalytic cycle.

  • Silanolate Generation: In an argon-purged flask, dissolve furan-2-yl-dimethylsilanol (1.1 equiv) in anhydrous toluene (0.2 M). Add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise at room temperature.

  • Validation Step: Stir the suspension for approximately 1 hour. Observe the evolution of H2​ gas. Proceed to the next step only when bubbling has completely ceased, confirming quantitative formation of the sodium silanolate.[4]

  • Catalyst & Electrophile Addition: To the resulting suspension, add the aryl halide (1.0 equiv) followed by Pd2​(dba)3​⋅CHCl3​ (2.5 mol%) or (t-Bu3​P)2​Pd (5 mol%)[4][5].

  • Coupling: Heat the mixture to 50 °C (for aryl iodides) or 80 °C (for aryl bromides) for 3–12 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium and inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Workflow Step1 1. Silanolate Generation Add NaH to Furan-2-yl-dimethylsilanol in Toluene Step2 2. Gas Evolution Stir until H2 evolution ceases (approx. 1 h) Step1->Step2 Step3 3. Catalyst Addition Add Pd Catalyst and Aryl Halide Step2->Step3 Step4 4. Cross-Coupling Heat at 50-80°C under Argon Step3->Step4 Step5 5. Workup & Isolation Filter, concentrate, purify Step4->Step5

Step-by-step experimental workflow for the Denmark silanol cross-coupling protocol.

References

  • [3] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). 3

  • [1] Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. BenchChem. 1

  • [2] A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids. RSC Publishing. 2

  • [5] Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society (ACS). 5

  • [4] Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters (ACS). 4

Sources

Comparative

Mechanistic Paradigm: Why Silanols Outperform Siloxanes in Cross-Coupling

As a Senior Application Scientist, I frequently design synthetic routes that demand high efficiency, predictability, and functional group tolerance. In the realm of transition-metal-catalyzed carbon-carbon bond formation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently design synthetic routes that demand high efficiency, predictability, and functional group tolerance. In the realm of transition-metal-catalyzed carbon-carbon bond formation, silicon-based nucleophiles have emerged as premier alternatives to toxic organotin (Stille) or moisture-sensitive organoboron (Suzuki) reagents.

This guide provides an objective, data-driven comparison between Furan-2-yl-dimethylsilanol —a highly reactive, bifunctional heteroaromatic linchpin—and Siloxanes , which are notoriously inert. Understanding the mechanistic causality behind their divergent reactivities is critical for drug development professionals looking to execute late-stage heteroaryl functionalization or select stable protecting matrices.

The reactivity dichotomy between Furan-2-yl-dimethylsilanol and siloxanes (e.g., hexamethyldisiloxane or PDMS) is dictated by the accessibility of the silicon center and the thermodynamic stability of their respective bonds.

1. Furan-2-yl-dimethylsilanol (The Active Nucleophile) The defining feature of this molecule is its terminal hydroxyl (–OH) group. This proton is sufficiently acidic to be cleaved by mild Brønsted bases (such as NaOtBu or NaH), rapidly generating a highly nucleophilic sodium silanolate. According to1 [1], the electron-rich furan ring significantly accelerates the transmetalation step onto a palladium(II) intermediate. This intrinsic electronic activation completely bypasses the need for the harsh fluoride activators traditionally required in Hiyama couplings, making it an ideal bioisosteric building block in natural product synthesis [2].

2. Siloxanes (The Inert Matrix) Conversely, siloxanes possess a polymeric or oligomeric Si–O–Si backbone. The Si–O bond is exceptionally strong (~452 kJ/mol) and sterically shielded [4]. As noted in2 [3], siloxanes lack the acidic proton necessary to form an active silanolate. They require aggressive cleavage with tetrabutylammonium fluoride (TBAF) or strong acids to break the siloxane network before any coupling can be attempted. Even then, the resulting fragments often undergo uncontrolled self-condensation rather than productive cross-coupling.

Quantitative Reactivity Metrics

To objectively frame their performance, the following table summarizes the quantitative data governing their reactivity profiles under standard laboratory conditions.

ParameterFuran-2-yl-dimethylsilanolSiloxanes (e.g., PDMS, HMDSO)
Functional Group Heteroaryl Silanol (Si–OH)Siloxane Linkage (Si–O–Si)
Bond Dissociation Energy Si–OH: ~452 kJ/mol (Easily deprotonated)Si–O–Si: ~452 kJ/mol (Highly stable network)
Typical Cross-Coupling Yield 75% - 95% (with Aryl Iodides)< 5% (Requires prior cleavage)
Activation Temperature 25°C - 50°C (Mild Base)> 70°C (Harsh Fluoride/Acid)
pKa (approximate) ~ 11-12 (Silanol -OH)N/A (No acidic protons)
Primary Reaction Pathway Transmetalation (Pd-catalyzed)Hydrolysis / Self-Condensation

Visualizing the Reactivity Pathways

Reactivity A Furan-2-yl-dimethylsilanol C Mild Base (NaOtBu) Deprotonation A->C Rapid (<15 min) B Siloxanes (Si-O-Si) D Harsh Cleavage (TBAF / Strong Acid) B->D High Activation Energy E Sodium Silanolate (Highly Nucleophilic) C->E F Silanol Monomers D->F G Pd-Catalyzed Coupling (Aryl Halides) E->G Transmetalation H Condensation / Polymerization F->H Self-Condensation I Heteroaryl Biaryls (High Yield) G->I Reductive Elimination

Divergent reactivity pathways of Furan-2-yl-dimethylsilanol versus inert siloxanes.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the action and an analytical checkpoint so the researcher can verify success before proceeding.

Protocol A: Pd-Catalyzed Cross-Coupling of Furan-2-yl-dimethylsilanol

Objective: Synthesize a furan-aryl biaryl compound without the use of toxic fluorides.

  • Step 1: Silanolate Preformation

    • Action: Dissolve Furan-2-yl-dimethylsilanol (1.2 equiv) in anhydrous toluene under argon. Add Sodium tert-butoxide (NaOtBu, 1.2 equiv) at room temperature. Stir for 15 minutes.

    • Causality: NaOtBu acts as a Brønsted base to deprotonate the –OH group, generating the highly nucleophilic sodium silanolate required for the catalytic cycle.

    • Validation Checkpoint: The solution transitions from clear to a slightly turbid suspension. A rapid TLC aliquot (quenched with neutral buffer) will confirm the complete disappearance of the starting silanol.

  • Step 2: Transmetalation & Coupling

    • Action: To the suspension, add the target Aryl Iodide (1.0 equiv) and Pd2(dba)3·CHCl3 (5 mol%). Heat the reaction mixture to 50°C for 3 hours.

    • Causality: The electron-rich furan ring accelerates transmetalation from silicon to the Pd(II) intermediate, driving the cross-coupling forward efficiently.

    • Validation Checkpoint: Observe a color shift from the deep purple/red of the Pd2(dba)3 precatalyst to a yellowish-brown, indicating an active Pd(0)/Pd(II) catalytic cycle. GC-MS of an aliquot should show >90% conversion to the biaryl mass peak.

  • Step 3: Quench and Purification

    • Action: Cool to room temperature, filter through a short Celite pad, and concentrate under reduced pressure.

    • Causality: Filtration removes precipitated palladium black and insoluble inorganic sodium salts, preventing streaking during column chromatography.

    • Validation Checkpoint: ¹H NMR of the crude mixture will confirm the disappearance of the silanol Si–CH3 singlet (~0.3 ppm) and the appearance of the newly formed coupled furan-aryl resonances.

Protocol B: Attempted Activation of Siloxanes (Hexamethyldisiloxane - HMDSO)

Objective: Demonstrate the inertness of the Si–O–Si linkage under standard conditions.

  • Step 1: Fluoride-Mediated Cleavage

    • Action: Treat HMDSO with 2.0 equiv of TBAF in THF at 70°C for 12 hours.

    • Causality: The robust Si–O–Si bond resists mild bases but is susceptible to the highly fluorophilic silicon center. TBAF forces the cleavage of the network into fluorosilanes and transient silanolates.

    • Validation Checkpoint: In-situ IR spectroscopy must be used to monitor the disappearance of the strong Si–O–Si asymmetric stretch at ~1050 cm⁻¹.

  • Step 2: Trapping / Attempted Coupling

    • Action: Introduce an Aryl Iodide and Pd catalyst to the cleaved mixture.

    • Causality: Because the generated fragments are highly reactive toward each other, they rapidly self-condense rather than undergo transmetalation with the palladium complex.

    • Validation Checkpoint: GC-MS analysis will reveal predominantly regenerated siloxane oligomers and < 5% of any cross-coupled product, validating the unsuitability of siloxanes as direct coupling partners.

References

  • Source: illinois.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: wikipedia.

Sources

Validation

Comparative Guide: Validation of Furan-2-yl-dimethylsilanol Purity via HPLC

Executive Summary Furan-2-yl-dimethylsilanol (CAS: 879904-83-3) is a highly specialized organosilicon compound widely utilized as a cross-coupling reagent in advanced organic synthesis and pharmaceutical development[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-2-yl-dimethylsilanol (CAS: 879904-83-3) is a highly specialized organosilicon compound widely utilized as a cross-coupling reagent in advanced organic synthesis and pharmaceutical development[1]. However, accurately determining its purity presents significant analytical challenges. The molecule features two highly reactive moieties: a furan ring susceptible to acid-catalyzed degradation, and a silanol group (-SiOH) prone to self-condensation into disiloxanes[2].

This guide systematically compares analytical modalities for this compound, establishing a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) guidelines.

The Analytical Challenge: Causality Behind Method Selection

When analyzing organosilanols, researchers typically face a choice between Gas Chromatography (GC) and HPLC. Understanding the physicochemical behavior of silanols is critical to selecting the correct modality.

  • Thermal Condensation in GC: GC-FID is a standard purity assay for many volatile organics. However, the high temperatures required in the GC injection port (>200°C) provide the activation energy for organosilanols to undergo rapid intermolecular dehydration, forming siloxanes (e.g., di(furan-2-yl)tetramethyldisiloxane)[2]. This thermal artifact artificially lowers the apparent purity of the monomer, rendering GC unsuitable.

  • The "Silanol Effect" in RP-HPLC: While HPLC avoids thermal degradation, standard Reversed-Phase (RP) C18 columns present a different challenge. Silica-based stationary phases contain residual, unreacted silanol groups. These free silanols interact with the -SiOH group of Furan-2-yl-dimethylsilanol via strong hydrogen bonding and ion-exchange mechanisms[3]. This interaction causes severe peak tailing, unpredictable retention times, and poor quantitative recovery[4].

Comparative Analysis of Chromatographic Modalities

To establish the optimal analytical environment, we must evaluate how different chromatographic systems handle the reactive nature of Furan-2-yl-dimethylsilanol.

Analytical ModalityStationary Phase / ColumnMobile Phase / CarrierPeak Shape & ResolutionThermal/Chemical StabilitySuitability for Organosilanols
GC-FID 5% Phenyl-methylpolysiloxaneHelium gasSharp, but multiple artifact peaksPoor: High heat induces siloxane condensation[2].Not Recommended
Standard HPLC Conventional C18 (Type A Silica)Acetonitrile / Water (0.1% TFA)Poor: Severe tailing due to "Silanol Effect"[3].Moderate: Acidic pH risks furan ring degradation.Sub-optimal
Optimized HPLC Ultra-Inert End-Capped C18 (Type B)Methanol / Water (Neutral pH Buffer)Excellent: Symmetrical peaks, high theoretical plates.High: Neutral pH prevents condensation and degradation[4].Highly Recommended

Table 1: Comparison of analytical modalities for the purity assessment of Furan-2-yl-dimethylsilanol.

G A Furan-2-yl-dimethylsilanol (Analyte) B Standard C18 Column (High Free Silanols) A->B Injection C Ultra-Inert End-Capped C18 (Blocked Silanols) A->C Injection D Hydrogen Bonding & Strong Interactions B->D Surface Dynamics E Minimal Secondary Interactions C->E Surface Dynamics F Peak Tailing & Poor Quantitation D->F Outcome G Sharp Peaks & High Resolution E->G Outcome

Chromatographic pathways of organosilanols on standard vs. end-capped stationary phases.

Optimized HPLC Methodology: Step-by-Step Protocol

To achieve a self-validating system, every parameter must be intentionally selected to suppress secondary interactions and chemical degradation.

Rationale for Experimental Choices:
  • Column Selection: An ultra-inert, densely end-capped C18 column (Type B silica) is mandatory. End-capping uses bulky silanizing agents (like trimethylsilane) to sterically block residual silanols on the silica support, eliminating the primary cause of peak tailing[3][4].

  • Mobile Phase Solvent: Methanol is selected over Acetonitrile. Methanol is a protic solvent that acts as a hydrogen-bond donor/acceptor. It actively forms hydrogen bonds with any remaining unshielded silanols on the column, effectively masking them from the analyte[3].

  • Mobile Phase pH: A neutral pH is utilized. Acidic modifiers like Trifluoroacetic acid (TFA) are strictly avoided because low pH catalyzes the condensation of silanols into siloxanes and can degrade the electron-rich furan ring[4].

Step-by-Step Workflow:
  • Mobile Phase Preparation:

    • Buffer (Solvent A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust to pH 7.0 ± 0.1 using dilute ammonia or acetic acid if necessary. Filter through a 0.22 µm membrane.

    • Organic (Solvent B): 100% HPLC-grade Methanol.

  • Instrument Setup:

    • Column: Ultra-inert End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Strictly avoid elevated temperatures to prevent on-column condensation).

    • Detection: UV at 215 nm (optimal wavelength for the furan chromophore).

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: Linear ramp to 80% B

    • 10–15 min: Hold at 80% B

    • 15–16 min: Return to 30% B

    • 16–22 min: Equilibration

  • Sample Preparation:

    • Accurately weigh 10.0 mg of Furan-2-yl-dimethylsilanol.

    • Dissolve immediately in 10.0 mL of Methanol to create a 1.0 mg/mL stock. (Critical Note: Avoid aqueous diluents for the stock solution to prevent long-term hydrolysis and self-condensation).

    • Dilute to the working concentration (e.g., 100 µg/mL) using the initial mobile phase composition just prior to injection.

ICH Q2(R2) Validation Framework

To ensure the trustworthiness and regulatory compliance of the analytical procedure, it must be validated according to the latest ICH Q2(R2) guidelines for analytical procedure development and validation[5][6][7].

Validation Start ICH Q2(R2) Validation Spec Specificity Start->Spec Lin Linearity Start->Lin Acc Accuracy Start->Acc Prec Precision Start->Prec Spec_Detail Resolution > 2.0 No Blank Interference Spec->Spec_Detail Lin_Detail R² > 0.999 Across 50-150% Range Lin->Lin_Detail Acc_Detail 98-102% Recovery Spiked Samples Acc->Acc_Detail Prec_Detail RSD < 2.0% Repeatability Check Prec->Prec_Detail

ICH Q2(R2) validation lifecycle for Furan-2-yl-dimethylsilanol purity analysis.

  • Specificity: Demonstrate that the Furan-2-yl-dimethylsilanol peak is fully resolved from its primary degradation product (the disiloxane dimer) and any synthetic impurities. The resolution factor ( Rs​ ) must be ≥2.0 . Inject a blank to confirm no baseline interference at the retention time[5].

  • Linearity: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target analyte concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 to confirm a linear response[6].

  • Accuracy: Perform recovery studies by spiking known quantities of highly pure Furan-2-yl-dimethylsilanol reference standard into a synthetic matrix at three concentration levels (80%, 100%, 120%). The mean recovery should fall strictly within 98.0% – 102.0%[5].

  • Precision (Repeatability): Perform six replicate injections of the 100% test concentration. The Relative Standard Deviation (RSD) of the peak areas and retention times must be ≤2.0% to prove system stability and method reliability[7].

References

  • LookChem. Cas 879904-83-3, FURAN-2-YL-DIMETHYLSILANOL. Available at: [Link]

  • ResearchGate. Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • EMA. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? Available at:[Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • HPLC.eu. The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available at: [Link]

Sources

Comparative

Comparative Guide: Furan-2-yl-dimethylsilanol vs. Other Heteroaryl Silanols in Cross-Coupling

As the demand for π-rich 2-aryl heterocycles grows in medicinal chemistry and materials science, organosilicon compounds have emerged as highly stable, low-toxicity alternatives to traditional organoboron or organostanna...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for π-rich 2-aryl heterocycles grows in medicinal chemistry and materials science, organosilicon compounds have emerged as highly stable, low-toxicity alternatives to traditional organoboron or organostannane reagents. Among these, furan-2-yl-dimethylsilanol represents a uniquely powerful, yet chemically demanding, building block.

This guide provides an objective, data-supported comparison between furan-2-yl-dimethylsilanol and its heteroaryl counterparts (thiophene, pyrrole, and indole derivatives). By examining their electronic profiles, stability metrics, and reactivity in palladium-catalyzed Hiyama-Denmark cross-coupling, we will establish field-proven methodologies for handling these reagents.

Structural and Electronic Profiling

The reactivity of a heteroaryl silanol is fundamentally dictated by the heteroatom within the five-membered ring. The polarized C–Si bond is sensitive to the electronic push-pull dynamics of the adjacent ring system, which directly impacts both the stability of the reagent and its transmetalation kinetics during cross-coupling[1].

The Protodesilylation Dilemma

Heteroaryl silanes are notoriously susceptible to protodesilylation —the electrophilic cleavage of the C–Si bond by protons. Because oxygen is highly electronegative (Pauling scale: 3.44) but donates strongly via resonance (+M effect), the C2 position of the furan ring is highly electron-rich. This makes furan-2-yl-dimethylsilanol significantly more prone to protodesilylation than its thiophene counterpart.

To overcome this, modern protocols convert the sensitive silanol into an alkali metal silanolate salt (e.g., sodium furan-2-yl-dimethylsilanolate). The negative charge on the oxygen atom of the silanolate reduces the electrophilicity of the silicon atom, drastically increasing the bench stability of the compound while simultaneously hyper-activating it for transmetalation.

Table 1: Electronic and Stability Comparison of Heteroaryl Silanols
Heteroaryl GroupHeteroatomElectronegativityResonance (+M)Protodesilylation RiskRequired Modification
Furan-2-yl Oxygen (O)3.44StrongHigh Preformation of Na⁺ salt
Thiophen-2-yl Sulfur (S)2.58WeakLowIn situ or Preformed salt
Pyrrol-2-yl Nitrogen (N)3.04StrongHighN-Boc protection + Na⁺ salt
Indol-2-yl Nitrogen (N)3.04ModerateModerateN-Boc protection + Na⁺ salt

Mechanistic Pathway: The Hiyama-Denmark Coupling

The cross-coupling of furan-2-yl-dimethylsilanolate relies on a modified catalytic cycle. Unlike traditional Hiyama couplings that require fluoride sources to form a pentacoordinate silicate, the Denmark modification utilizes the preformed sodium silanolate. The silanolate oxygen directly coordinates to the palladium center, facilitating an intramolecular transmetalation that bypasses the need for harsh fluoride additives [2].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-X Oxidative Addition Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)-Heteroaryl Transmetalation OxAdd->TransMet + NaO-SiMe₂-Furan (CuI Mediator) TransMet->Pd0 Reductive Elimination (Yields Ar-Furan)

Catalytic cycle of the Pd-catalyzed cross-coupling of sodium heteroarylsilanolates.

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows utilize a self-validating approach. The causality behind each step is explained so researchers can adapt the protocol to different substrates.

Workflow Overview

Workflow Step1 Furan-2-yl-silanol + NaH (1.0 eq) Step2 Isolable Sodium Silanolate Salt Step1->Step2 THF, rt (-H₂ gas) Step3 Pd₂(dba)₃ / CuI + Aryl Halide Step2->Step3 Toluene, 60 °C Step4 2-Aryl Furan (Product) Step3->Step4 Aqueous Workup

Experimental workflow from silanol activation to purified 2-aryl heterocycle.

Protocol A: Preformation of Sodium Furan-2-yl-dimethylsilanolate

Causality: Using exactly 1.0 equivalent of Sodium Hydride (NaH) ensures complete deprotonation without leaving excess Brønsted base in the reaction mixture, which could trigger unwanted side reactions (e.g., homocoupling or degradation of the aryl halide).

  • Preparation: In a nitrogen-filled glovebox, suspend NaH (60% dispersion in mineral oil, washed with hexanes, 1.00 mmol) in anhydrous THF (2.0 mL).

  • Deprotonation: Slowly add a solution of furan-2-yl-dimethylsilanol (1.00 mmol) in THF (2.0 mL) dropwise at room temperature.

  • Validation Check: Observe the evolution of hydrogen gas. The reaction is complete when bubbling ceases (typically 30–40 minutes), yielding a clear to slightly cloudy solution.

  • Isolation: Remove the volatiles under high vacuum (0.1 Torr) for 18 hours. The resulting off-white solid is the sodium silanolate salt, which can be stored indefinitely in a glovebox.

Protocol B: Palladium-Catalyzed Cross-Coupling

Causality: Copper(I) Iodide (CuI) is added as a crucial mediator. The direct transmetalation from silicon to palladium is kinetically sluggish for furan and pyrrole derivatives. CuI facilitates the formation of a transient, highly reactive copper-heteroaryl intermediate that rapidly transmetalates to the Pd(II) center.

  • Reaction Setup: To an oven-dried Schlenk tube, add the preformed sodium furan-2-yl-dimethylsilanolate (1.20 mmol), aryl iodide (1.00 mmol), Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd), and CuI (0.20 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous toluene (3.0 mL) under an argon atmosphere.

  • Heating: Stir the mixture at 60 °C.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the aryl iodide spot confirms the completion of the catalytic cycle (typically 4–8 hours depending on the electronic nature of the aryl halide).

  • Workup: Quench with water, extract with diethyl ether, and purify via silica gel column chromatography.

Quantitative Performance Data

The preformed silanolate strategy normalizes the reactivity across different heteroaryl groups. As shown in Table 2, while furan-2-yl-dimethylsilanol is inherently more sensitive than its thiophene analog, conversion to the sodium salt allows it to achieve highly comparable cross-coupling yields.

Table 2: Cross-Coupling Yields of Preformed Sodium Heteroarylsilanolates

Reaction Conditions: 1.2 equiv silanolate salt, 1.0 equiv 4-iodonitrobenzene, 5 mol% Pd₂(dba)₃, 20 mol% CuI, Toluene, 60 °C.

Silanolate Salt DerivativeAryl HalideReaction TimeIsolated Yield (%)
Furan-2-yl- 4-Iodonitrobenzene6 h82%
Thiophen-2-yl- 4-Iodonitrobenzene4 h88%
N-Boc-Pyrrol-2-yl- 4-Iodonitrobenzene8 h80%
N-Boc-Indol-2-yl- 4-Iodonitrobenzene6 h84%

Data Interpretation: Thiophene derivatives generally exhibit the fastest reaction kinetics and highest yields due to the optimal orbital overlap between sulfur and silicon, which stabilizes the intermediate transition states. However, the furan-2-yl silanolate performs exceptionally well (82% yield), proving that the preformation of the sodium salt effectively neutralizes its inherent protodesilylation risks.

References

  • Denmark, S. E., Baird, J. D., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of Organic Chemistry, 73(4), 1440-1455.[Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds. Accounts of Chemical Research, 35(10), 835-846.[Link]

  • Fagnoni, M., & Protti, S. (2016). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings. Organic Letters, 18(22), 5784-5787.[Link]

Sources

Validation

Benchmarking Furan-2-yl-dimethylsilanol in Palladium-Catalyzed Cross-Coupling

The transition metal-catalyzed cross-coupling of organometallic nucleophiles with organic electrophiles is a cornerstone of modern synthetic chemistry. While boron (Suzuki-Miyaura) and tin (Stille) reagents have historic...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition metal-catalyzed cross-coupling of organometallic nucleophiles with organic electrophiles is a cornerstone of modern synthetic chemistry. While boron (Suzuki-Miyaura) and tin (Stille) reagents have historically dominated this space, they present distinct challenges: heteroaryl boronic acids often suffer from rapid protodeboronation and poor shelf stability, while organostannanes are highly toxic[1].

Organosilanols, specifically Furan-2-yl-dimethylsilanol , have emerged as a robust, shelf-stable, and low-toxicity alternative. This guide benchmarks the cross-coupling efficiency of furan-2-yl-dimethylsilanol against traditional reagents, detailing the mechanistic causality, comparative efficacy, and self-validating experimental protocols necessary for successful implementation.

Mechanistic Causality: The Silanol Advantage

Traditional silicon-based cross-couplings (Hiyama couplings) require harsh fluoride activation to generate a pentacoordinate siliconate intermediate, which severely limits functional group tolerance[2].

Furan-2-yl-dimethylsilanol bypasses the "fluoride problem" through Brønsted base activation . When treated with bases like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu), the silanol is deprotonated to form a nucleophilic alkali metal silanolate. The defining feature of this pathway is the formation of a covalently linked palladium-silanolate species (Si–O–Pd) [2]. This intermediate facilitates an intramolecular transmetalation step that is both kinetically favorable and highly specific, directly contradicting the long-standing dogma that silicon-based couplings strictly require pentacoordinate siliconates[2].

Mechanistic Pathway Visualization

G A Aryl Halide (Ar-X) + Pd(0) Catalyst B Oxidative Addition Ar-Pd(II)-X A->B D Si-O-Pd Complex Formation Ar-Pd(II)-O-SiMe2(Furan) B->D Halide Exchange C Base Activation Furan-SiMe2OH + NaH -> Furan-SiMe2ONa C->D Silanolate Addition E Intramolecular Transmetalation D->E F Reductive Elimination Ar-Furan Product + Pd(0) E->F F->A Pd(0) Regeneration

Catalytic cycle of Pd-catalyzed silanol cross-coupling via Si-O-Pd intermediate.

Comparative Efficacy Benchmark

To objectively evaluate Furan-2-yl-dimethylsilanol, we benchmark it against its direct boron and tin counterparts for the synthesis of 2-aryl furans.

MetricFuran-2-yl-dimethylsilanol (Denmark)2-Furylboronic Acid (Suzuki)2-Furyltributylstannane (Stille)
Shelf Stability Excellent (Months at RT)[1]Poor (Prone to protodeboronation)[1]Excellent
Toxicity Profile Low (Benign siloxane byproducts)Low (Boric acid byproducts)High (Toxic organotin byproducts)
Activation Required Mild Brønsted Base (e.g., NaH, Cs₂CO₃)[3]Mild Base (e.g., K₂CO₃)None (Thermal)
Coupling Efficiency (Aryl Iodides) >85% yield (3-12 hours at 80 °C)[1]Variable (Often requires excess reagent)>85% yield (Requires extended heating)
Purification Simple (Aqueous wash removes siloxanes)Moderate (Boroxine formation can complicate)Difficult (Tin residue removal is challenging)

Data synthesis indicates that furan-2-yl-dimethylsilanol provides the optimal balance of reagent stability, low toxicity, and high coupling efficiency, particularly outperforming boronic acids in shelf-life and stannanes in safety.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol describes the in situ generation of the sodium silanolate and its subsequent palladium-catalyzed cross-coupling with an aryl iodide[1]. This system is self-validating: the evolution of hydrogen gas during the NaH step confirms silanolate formation, and the precipitation of NaI drives the catalytic cycle forward.

Materials Required
  • Furan-2-yl-dimethylsilanol (1.2 equiv)

  • Aryl iodide (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Pd₂(dba)₃·CHCl₃ (2.5 mol %, 5 mol % Pd)

  • Anhydrous Toluene

Step-by-Step Methodology
  • Silanolate Preformation: In an oven-dried Schlenk flask under an argon atmosphere, suspend NaH (1.2 equiv) in anhydrous toluene (0.2 M relative to the electrophile).

  • Deprotonation: Slowly add Furan-2-yl-dimethylsilanol (1.2 equiv) to the suspension at room temperature. Stir for 30 minutes. Causality Check: The visible evolution of H₂ gas confirms the quantitative formation of the sodium silanolate, eliminating the need for a conjugate acid in the cross-coupling medium[1].

  • Catalyst and Electrophile Addition: To the clear silanolate solution, add the aryl iodide (1.0 equiv) and Pd₂(dba)₃·CHCl₃ (2.5 mol %).

  • Cross-Coupling: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC or GC-MS. The reaction typically reaches completion within 3 to 12 hours depending on the electronic nature of the aryl iodide.

  • Workup and Isolation: Cool the reaction to room temperature, quench with water, and extract with diethyl ether. The benign dimethylsiloxane byproducts are easily separated during standard silica gel chromatography, yielding the pure 2-aryl furan.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. ACS Publications. Available at:[Link]

  • Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. PubMed Central (NIH). Available at:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Organic-Chemistry.org. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Validation of Furan-2-yl-dimethylsilanol Reaction Products

For researchers and drug development professionals, the structural confirmation and purity assessment of novel chemical entities are non-negotiable pillars of scientific rigor. Furan-2-yl-dimethylsilanol, a versatile bui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural confirmation and purity assessment of novel chemical entities are non-negotiable pillars of scientific rigor. Furan-2-yl-dimethylsilanol, a versatile building block, combines the rich reactivity of the furan ring with the unique properties of organosilicon compounds. Its reaction products, potential precursors to more complex molecules, demand robust analytical validation.

This guide provides an in-depth comparison of mass spectrometry (MS) with other key analytical techniques for the validation of a representative reaction of furan-2-yl-dimethylsilanol. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Synthetic Challenge: Electrophilic Bromination of Furan-2-yl-dimethylsilanol

To ground our comparison in a practical context, we will consider the electrophilic bromination of furan-2-yl-dimethylsilanol. The electron-rich furan ring is highly susceptible to electrophilic substitution, typically at the C5 position.[1][2] The expected major product is (5-bromofuran-2-yl)dimethylsilanol. However, side reactions such as disubstitution or instability of the silanol group could lead to a complex product mixture, necessitating a powerful validation strategy.

reactant Furan-2-yl-dimethylsilanol reagent + N-Bromosuccinimide (NBS) in THF reactant->reagent product (5-bromofuran-2-yl)dimethylsilanol (Expected Product) reagent->product side_product Side Products (e.g., Disubstituted, Siloxane dimers) reagent->side_product

Caption: Reaction scheme for the bromination of furan-2-yl-dimethylsilanol.

The Gold Standard: Mass Spectrometry Validation

Mass spectrometry is an indispensable tool for confirming the identity and purity of reaction products by providing precise mass-to-charge (m/z) ratio information.[3] For organosilicon compounds, its ability to reveal molecular weight and elemental composition through isotopic patterns is paramount.

Experimental Workflow: A Tale of Two Techniques

The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) is dictated primarily by the analyte's volatility and thermal stability.

  • GC-MS: Ideal for volatile and thermally stable compounds. Silylated compounds are frequently analyzed by GC-MS.[4][5] However, the silanol group in our target molecule may require derivatization (e.g., trimethylsilylation) to prevent on-column degradation and improve volatility, though this adds a step to the workflow.

  • LC-MS with Electrospray Ionization (ESI): A "soft" ionization technique perfectly suited for less volatile or thermally sensitive molecules, like our target silanol.[6][7] ESI allows for the analysis of the intact molecule, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺, which is crucial for preserving the molecular ion.[8]

General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction Crude Reaction Mixture Dilution Dilute in suitable solvent (e.g., MeOH for ESI, Hexane for GC) Reaction->Dilution Derivatization Derivatization (Optional, for GC-MS) (e.g., with BSTFA) Dilution->Derivatization Separation Separation (GC or LC) Derivatization->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalyzer Mass Analyzer (e.g., QTOF, Orbitrap) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum MW_Confirm Confirm Molecular Ion Peak (Check for [M]+, [M+H]+, [M+Na]+) Spectrum->MW_Confirm Isotope Analyze Isotopic Pattern (Confirm presence of Br, Si) MW_Confirm->Isotope Fragmentation Analyze Fragmentation Pattern (Structural Elucidation) Isotope->Fragmentation

Caption: Generalized workflow for mass spectrometric validation.

Detailed Protocol: LC-ESI-MS

This protocol is designed to be self-validating by confirming instrument performance before analyzing the unknown sample.

  • Instrument Preparation: Perform a system suitability test using a known standard (e.g., reserpine) to verify mass accuracy, resolution, and sensitivity.

  • Sample Preparation:

    • Dissolve a small aliquot (~1 mg) of the crude reaction mixture in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter to remove particulate matter.

    • Prepare a 1:100 dilution of the filtered solution in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive-ion ESI.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.[9]

      • Scan Range: m/z 100-500.

      • Data Acquisition: Acquire both full scan MS data (for identifying all components) and tandem MS (MS/MS) data on the suspected parent ion (for structural confirmation via fragmentation).

Data Interpretation: Decoding the Spectra

A successful reaction will yield a distinct peak in the liquid chromatogram corresponding to the product. The mass spectrum for this peak is the key validation checkpoint.

  • Molecular Ion Peak: The expected product, (5-bromofuran-2-yl)dimethylsilanol (C₆H₉BrO₂Si), has a monoisotopic mass of 220.9604 Da. In ESI+, we would look for the protonated molecule [M+H]⁺ at m/z 221.9682.

  • Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and silicon (²⁸Si, ²⁹Si, ³⁰Si) creates a unique isotopic signature. The [M+H]⁺ and [M+H+2]⁺ peaks should have nearly equal intensity, which is a definitive confirmation of a monobrominated compound.

  • Fragmentation Analysis (MS/MS): Isolating and fragmenting the parent ion (m/z 221.9682) provides structural proof. Fragmentation patterns in mass spectrometry are key to deducing molecular structure.[10][11] Expected fragments can help confirm the connectivity of the molecule.

m/z (Observed) Formula (Ion) Assignment Causality/Insight
221.9682 / 223.9662[C₆H₁₀BrO₂Si]⁺[M+H]⁺ Confirms molecular weight and presence of one bromine atom. High-resolution data (<5 ppm error) provides high confidence in the elemental formula.[8]
203.9576 / 205.9556[C₆H₈BrOSi]⁺Loss of H₂OThe silanol group is prone to dehydration, a common fragmentation pathway.
191.9423 / 193.9403[C₅H₅BrOSi]⁺Loss of CH₄Loss of a methyl group from the silicon atom and subsequent rearrangement.
127.0362[C₄H₅O₂Si]⁺Loss of BrCleavage of the C-Br bond. The resulting fragment confirms the furan-silanol backbone.

Comparative Analysis: Alternative Validation Methods

While MS is powerful, a comprehensive validation strategy, particularly in drug development, often involves orthogonal techniques that measure different physical properties.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the undisputed champion of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. For our target compound, ¹H, ¹³C, and ²⁹Si NMR would be highly informative.

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si spectra on a 400 MHz or higher spectrometer. ²⁹Si NMR often requires longer acquisition times due to the low natural abundance (4.7%) and long relaxation times of the nucleus.[13]

Technique Expected Data for (5-bromofuran-2-yl)dimethylsilanol Insight Provided
¹H NMR Singlet ~0.4 ppm (6H, Si-(CH₃)₂); Doublet ~6.4 ppm (1H, furan H3); Doublet ~6.8 ppm (1H, furan H4).Confirms the number and environment of protons. The splitting pattern of the furan protons confirms 2,5-disubstitution.
¹³C NMR Signal ~ -2.0 ppm (Si-(CH₃)₂); Four signals in the aromatic region (~110-160 ppm) for the furan ring carbons.Confirms the number of unique carbon environments.
²⁹Si NMR A single chemical shift, providing direct evidence of the silicon environment.[14]Highly specific for confirming the presence and type of organosilicon functional group.
  • Advantage of NMR: Provides unambiguous structural connectivity, which MS can only infer from fragmentation.

  • Advantage of MS: Far superior sensitivity (picomole to femtomole vs. micromole for NMR), making it ideal for identifying low-level impurities. It also directly provides molecular weight.

NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Purification Purify Reaction Product (e.g., Column Chromatography) Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Purification->Dissolution Spectrometer Place Sample in NMR Spectrometer Dissolution->Spectrometer Acquire Acquire Spectra (1H, 13C, 29Si) Spectrometer->Acquire Process Process FID (Fourier Transform, Phasing) Acquire->Process ChemicalShift Analyze Chemical Shifts (δ) Process->ChemicalShift Integration Analyze Integration (Proton Ratios) ChemicalShift->Integration Coupling Analyze Coupling Constants (J) Integration->Coupling

Caption: Workflow for NMR structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC excels at separating components in a mixture, making it the workhorse for determining the purity of a sample.[15] When coupled with a UV detector, it can quantify the relative amounts of starting material, product, and impurities.

  • Instrument Preparation: Equilibrate the system with the mobile phase. Perform a blank injection (mobile phase only) to ensure a clean baseline.

  • Sample Preparation: Prepare a stock solution of the crude product in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Use the same LC conditions as described in the LC-MS protocol. The UV detector should be set to a wavelength where the furan ring absorbs (e.g., 254 nm).

  • Data Interpretation: The resulting chromatogram will show peaks for each UV-active component. The purity of the product can be calculated based on the area of its peak relative to the total area of all peaks.

Retention Time (min) Peak Area (%) Tentative Assignment Insight Provided
2.15.8Furan-2-yl-dimethylsilanol (Starting Material)Quantifies unreacted starting material.
3.592.1(5-bromofuran-2-yl)dimethylsilanol (Product) Provides a quantitative measure of product purity.[16]
4.22.1Unknown ImpurityIndicates the presence and relative amount of byproducts.
  • Advantage of HPLC: Provides superior quantitative data on purity ("area percent purity"). It is a robust and highly reproducible technique for quality control.[17]

  • Advantage of MS: Provides identity. HPLC-UV alone cannot confirm the identity of the peaks; it only shows that different components are present. The combination of LC-MS is powerful because it provides both separation and identification in a single run.

Synthesizing the Data: A Multi-Technique Approach

No single technique tells the whole story. The most trustworthy validation comes from the convergence of data from orthogonal methods.

Parameter Mass Spectrometry (LC-MS) NMR Spectroscopy HPLC-UV
Primary Role Identity & Molecular Weight ConfirmationUnambiguous Structure ElucidationPurity Assessment & Quantification
Sensitivity Very High (pg - ng)Low (mg)High (ng - µg)
Specificity High (provides m/z)Very High (provides connectivity)Moderate (based on retention time)
Throughput HighLowVery High
Key Information Molecular Formula, Isotopic Pattern, FragmentationAtomic Connectivity, StereochemistryPurity (%), Presence of Impurities

For the validation of furan-2-yl-dimethylsilanol reaction products, mass spectrometry, particularly LC-MS, stands out as the most balanced technique, offering a powerful combination of sensitivity, specificity, and structural insight from a single, rapid analysis. It definitively confirms that a reaction has produced a compound of the correct molecular weight and elemental composition.

However, for the rigorous demands of drug development, a multi-pronged approach is essential. While MS confirms what was made, HPLC-UV quantifies how much was made purely, and NMR spectroscopy provides the ultimate, unambiguous confirmation of the precise molecular architecture. A truly validated product is one that has been scrutinized through the complementary lenses of all three techniques.

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